2-(Pyridin-2-yl)propan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJNRNNOOBBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381291 | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37988-38-8 | |
| Record name | α,α-Dimethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Pyridin-2-yl)propan-2-ol: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-2-yl)propan-2-ol, a pyridine derivative with the CAS number 37988-38-8 , is a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis (adapted from a closely related isomer), and an exploration of its potential biological activities based on the established pharmacology of the pyridine scaffold. The information is presented to support further research and development efforts involving this and similar molecules.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 49-50 °C and a boiling point of 226.8 °C at 760 mmHg. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 37988-38-8 | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 49-50 °C | |
| Boiling Point | 226.8 °C at 760 mmHg | |
| Purity | Typically ≥98% |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 2-(pyridin-3-yl)propan-2-ol and is expected to yield the target compound with minor modifications.[1]
Materials:
-
2-Acetylpyridine
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Petroleum ether
-
Triethylamine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-acetylpyridine (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyllithium (1.0 to 1.2 equivalents) in diethyl ether dropwise.
-
Maintain the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel. A typical eluent system for similar compounds is a mixture of ether, petroleum ether, and triethylamine (e.g., in a 30:10:1 ratio), which should provide the pure product.[1]
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra will confirm the molecular structure. For propan-2-ol derivatives, the ¹³C NMR spectrum is expected to show two distinct signals for the carbon atoms of the isopropyl group.[2] The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons and the methyl and hydroxyl protons of the propan-2-ol group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of pyridine derivatives is well-documented for a range of pharmacological activities, including antiproliferative and anti-fibrotic effects.[3][4]
Antiproliferative Activity
Pyridine-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis.[6][7] Key signaling pathways that are often modulated by antiproliferative pyridine derivatives include:
-
Cell Cycle Regulation: Many pyridine derivatives have been shown to induce cell cycle arrest, often at the G1 or S phase, thereby inhibiting cancer cell proliferation.[5][6]
-
Apoptosis Induction: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]
Anti-Fibrotic Activity
Certain pyridine derivatives have demonstrated the ability to mitigate fibrotic processes.[8] Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. The anti-fibrotic effects of pyridine compounds may be mediated through the following signaling pathways:
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: The TGF-β signaling pathway is a key driver of fibrosis. Some pyridine-containing molecules have been shown to inhibit the phosphorylation of Smad2/3, downstream effectors of TGF-β, thereby reducing the expression of fibrotic genes like collagen.[9]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell proliferation and collagen synthesis in fibroblasts. Inhibition of PI3K/Akt signaling by pyridine derivatives can suppress these fibrotic responses.[10]
Safety Information
According to available safety data, this compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily synthesizable pyridine derivative with potential applications in drug discovery. The information compiled in this guide, including its physicochemical properties, a detailed synthetic protocol, and an overview of the potential biological activities of the pyridine class of compounds, provides a solid foundation for researchers. Further investigation into the specific biological effects and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 2. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifibrotic pyridine-containing monoterpene alkaloids from Caryopteris glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel PI3K inhibitor alleviates fibrotic responses in fibroblasts derived from Peyronie's plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Pyridin-2-yl)propan-2-ol molecular weight and formula
An In-depth Technical Guide to 2-(Pyridin-2-yl)propan-2-ol
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound, also known as 2-(2-pyridinyl)-2-propanol, is a solid organic compound. Its chemical structure consists of a pyridine ring substituted at the second position with a propan-2-ol group.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |
| Molecular Weight | 137.18 g/mol | [1][3][4] |
| Alternate Molecular Weight | 137.1790 g/mol | [2] |
| CAS Number | 37988-38-8 | [1][2][4] |
| Purity | ≥95% - 98% | [2][4] |
| Melting Point | 49-50 °C | |
| Boiling Point | 226.8 °C at 760 mmHg | |
| Physical Form | Solid | [2] |
Experimental Protocols
Detailed experimental methodologies for determining the properties listed above are typically found in standard analytical chemistry protocols. These may include techniques such as mass spectrometry for molecular weight determination, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and differential scanning calorimetry (DSC) for melting point analysis. For specific experimental details, researchers should consult peer-reviewed analytical chemistry literature.
Logical Relationship of Chemical Data
The following diagram illustrates the relationship between the fundamental properties of this compound.
Caption: Core properties of this compound.
References
Spectral Analysis of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-(Pyridin-2-yl)propan-2-ol. The document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived spectra for this compound, this guide incorporates data from its isomer, 2-(Pyridin-3-yl)propan-2-ol, for comparative analysis, alongside predicted spectral data for the target molecule. This guide also includes detailed experimental protocols for each spectroscopic technique, offering a foundational understanding for researchers in the fields of analytical chemistry, organic synthesis, and drug development.
Structural Overview
This compound is a tertiary alcohol containing a pyridine ring. Its chemical structure consists of a propan-2-ol moiety attached to the second position of a pyridine ring. The molecular formula is C₈H₁₁NO, and its molecular weight is 137.18 g/mol . The presence of the aromatic pyridine ring and the hydroxyl group are key features that are readily identifiable through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum provides information on the different types of protons and their neighboring environments. For this compound, the expected signals are from the methyl protons, the hydroxyl proton, and the protons on the pyridine ring.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (for 2-(Pyridin-3-yl)propan-2-ol) |
| 8.65 | m | 1H | Pyridine H-2 |
| 8.32 | m | 1H | Pyridine H-6 |
| 7.85 | m | 1H | Pyridine H-4 |
| 7.22 | m | 1H | Pyridine H-5 |
| 1.58 | s | 6H | 2 x CH₃ |
Interpretation:
-
The aromatic region (7.22-8.65 ppm) shows four distinct signals corresponding to the four protons on the pyridine ring. The differing chemical shifts are due to their different electronic environments.
-
The singlet at 1.58 ppm integrates to six protons, which is characteristic of the two equivalent methyl groups of the propan-2-ol moiety.
-
The hydroxyl proton signal is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.
¹³C NMR Spectral Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment (for this compound) |
| 163.5 | Pyridine C-2 |
| 147.5 | Pyridine C-6 |
| 136.8 | Pyridine C-4 |
| 121.9 | Pyridine C-5 |
| 120.1 | Pyridine C-3 |
| 70.5 | C-OH |
| 29.8 | 2 x CH₃ |
Interpretation:
-
The pyridine carbons are expected to appear in the downfield region (120-165 ppm) due to their aromatic nature.
-
The carbon bearing the hydroxyl group (C-OH) is expected around 70.5 ppm.
-
The two equivalent methyl carbons will give a single signal in the upfield region, predicted to be around 29.8 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1250-1000 | Strong | C-O stretch (tertiary alcohol) |
Interpretation:
-
A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a characteristic signature of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding.
-
Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic pyridine ring.
-
C-H stretching vibrations of the methyl groups are expected in the 3000-2850 cm⁻¹ range.
-
The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.
-
A strong band in the 1250-1000 cm⁻¹ range corresponds to the C-O stretching vibration of the tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
For the isomer 2-(Pyridin-3-yl)propan-2-ol, the mass spectrum shows a molecular ion peak (M⁺) at an m/z of 137, which corresponds to the molecular weight of the compound.[1]
| m/z | Possible Fragment |
| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 120 | [M - OH]⁺ |
| 94 | [Pyridine-C(CH₃)₂]⁺ |
| 78 | [Pyridine]⁺ |
Interpretation:
-
The molecular ion peak at m/z 137 confirms the molecular weight of the compound.
-
The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (resulting in a peak at m/z 122) and the loss of a hydroxyl group (resulting in a peak at m/z 120).
-
The presence of a peak at m/z 78 would indicate the pyridine ring as a stable fragment.
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of an organic compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectrum, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the KBr pellet method is commonly used:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.
Mass Spectrometry
A general procedure for obtaining a mass spectrum using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Injection: Inject a small volume of the solution into the GC-MS instrument.
-
Separation and Ionization: The compound is vaporized and separated from any impurities on the GC column. As the compound elutes from the column, it enters the mass spectrometer where it is ionized, typically by electron impact (EI).
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z.
Logical Relationships in Spectral Analysis
The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques and the structural information they provide for the analysis of this compound.
Caption: Workflow of Spectral Data Analysis for Structural Elucidation.
This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is recommended to obtain and analyze the experimental spectra of a purified sample.
References
Synthesis and Characterization of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2-(Pyridin-2-yl)propan-2-ol. This compound serves as a valuable building block in medicinal chemistry and materials science due to the presence of a reactive hydroxyl group and a coordinating pyridine ring. This document details established synthetic routes via Grignard reaction and provides a thorough analysis of its spectroscopic and physical properties.
Physicochemical Properties
This compound is a solid at room temperature with a defined molecular structure and characteristic physical properties.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | [2] |
| Melting Point | 49-50 °C | [2] |
| Boiling Point | 226.8 °C (at 760 mmHg) | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% (commercially available) | [2] |
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the Grignard reaction. Two principal pathways are presented below, utilizing either 2-bromopyridine and acetone or 2-acetylpyridine and a methyl Grignard reagent.
Synthesis via Grignard Reaction of 2-Bromopyridine with Acetone
This method involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.
-
Materials: 2-bromopyridine, magnesium turnings, iodine (catalytic amount), anhydrous tetrahydrofuran (THF), anhydrous acetone, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄), silica gel.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
A solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is evidenced by a gentle bubbling and a slight exotherm.[1] The remaining 2-bromopyridine solution is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
The flask containing the newly formed Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent.[1] The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.[1]
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Synthesis via Grignard Reaction of 2-Acetylpyridine with Methylmagnesium Bromide
This alternative approach involves the reaction of commercially available 2-acetylpyridine with a methyl Grignard reagent, such as methylmagnesium bromide.
-
Materials: 2-acetylpyridine, methylmagnesium bromide (solution in THF or diethyl ether), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄), silica gel.
-
Procedure:
-
A solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF is placed in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert atmosphere inlet. The flask is cooled to 0 °C in an ice bath.
-
A solution of methylmagnesium bromide (1.1-1.2 equivalents) is added dropwise to the stirred solution of 2-acetylpyridine. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system to afford pure this compound.
-
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridyl-H | ~8.5 | d | 1H | H6 |
| Pyridyl-H | ~7.7 | td | 1H | H4 |
| Pyridyl-H | ~7.5 | d | 1H | H3 |
| Pyridyl-H | ~7.2 | ddd | 1H | H5 |
| OH | Variable | s | 1H | -OH |
| CH₃ | ~1.5 | s | 6H | 2 x -CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Pyridyl-C | ~163 | C2 |
| Pyridyl-C | ~148 | C6 |
| Pyridyl-C | ~136 | C4 |
| Pyridyl-C | ~122 | C5 |
| Pyridyl-C | ~120 | C3 |
| Quaternary-C | ~72 | C(OH)(CH₃)₂ |
| Methyl-C | ~29 | 2 x -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (alcohol) | ~3400 (broad) | O-H stretching vibration, broadened due to hydrogen bonding.[3] |
| C-H (aromatic) | ~3100-3000 | C-H stretching of the pyridine ring. |
| C-H (aliphatic) | ~2980-2930 | C-H stretching of the methyl groups. |
| C=N, C=C (pyridine) | ~1600-1450 | Aromatic ring stretching vibrations.[4][5] |
| C-O (tertiary alcohol) | ~1150 | C-O stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 78 | [Pyridine]⁺ |
| 59 | [C(OH)(CH₃)₂]⁺ |
Note: The fragmentation pattern may show other characteristic peaks. The mass spectrum for a similar compound, 2-(pyridin-3-yl)propan-2-ol, shows a molecular ion peak at m/z 137.[6]
Conclusion
This technical guide has outlined the efficient synthesis of this compound via Grignard reaction and detailed its comprehensive characterization using modern spectroscopic techniques. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the use of this versatile building block in their research and development endeavors.
References
An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-(pyridin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-(pyridin-2-yl)propan-2-ol. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Physicochemical and Safety Data
This compound, also known as α,α-dimethyl-2-pyridinemethanol, is a solid, tertiary alcohol containing a pyridine ring.[1][2] Its unique structure, combining a nucleophilic pyridine nitrogen and a tertiary alcohol, dictates its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37988-38-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Melting Point | 49-50 °C | [1] |
| Boiling Point | 226.8 °C at 760 mmHg | [1] |
| Purity | ≥98% | [1][2] |
| Storage | Store at room temperature. | [1] |
| InChI Key | LUZJNRNNOOBBDY-UHFFFAOYSA-N | [1] |
Safety Information: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used during handling.[1]
Chemical Stability and Degradation
The stability of this compound is influenced by its two primary functional groups: the pyridine ring and the tertiary alcohol. Forced degradation studies are crucial to understanding its stability profile and identifying potential degradation products.[3][4]
Key Degradation Pathways:
-
Oxidative Degradation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This is a common degradation pathway for pyridine-containing compounds.[5][6] While tertiary alcohols are generally resistant to oxidation at the carbinol carbon, harsh oxidative conditions could potentially lead to side-chain degradation.[7][8]
-
Photodegradation: Compounds with a pyridine ring can be sensitive to UV light, potentially leading to complex reactions such as ring cleavage and polymerization.[5] Therefore, it is recommended to store the compound and its solutions protected from light.[9]
-
Thermal Degradation: While generally stable at room temperature, high temperatures may induce dehydration of the tertiary alcohol.[5]
-
Hydrolytic Stability: The molecule lacks readily hydrolyzable groups like esters or amides, suggesting it is relatively stable against hydrolysis under neutral pH conditions.[5]
Potential Degradation Pathways
Experimental Protocol: Forced Degradation Study (General Protocol)
This protocol is a general guideline adapted from studies on similar pyridine derivatives and can be used to investigate the degradation pathways of this compound.[5][9]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-6% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.
-
Photostability: Expose a solution in a clear vial to light conditions as specified in ICH guideline Q1B (e.g., >1.2 million lux hours and >200 watt hours/m²). A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.
-
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of 0.1% formic acid in water and acetonitrile) to quantify the parent compound and detect degradation products.
Chemical Reactivity
The reactivity of this compound is primarily characterized by reactions of the tertiary alcohol and the pyridine ring.
A common and effective method for synthesizing tertiary alcohols is the Grignard reaction. This compound can be synthesized by reacting 2-acetylpyridine with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium.[10][11]
Table 2: Synthesis Reaction Data
| Reactants | Reagent | Solvent | Temperature | Yield | Reference(s) |
| 3-Acetylpyridine | Methyllithium | Diethyl ether / Benzene | 25 °C | 89% | [10] |
| 2-Chloro-4-bromopyridine, Acetone | Magnesium | Anhydrous THF | 0 °C to RT | N/A | [11] |
Experimental Protocol: Synthesis from 2-Acetylpyridine
This protocol is adapted from a similar procedure for the synthesis of the 3-pyridyl isomer.[10]
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer.
-
Reaction:
-
Add a solution of 2-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.1 eq) in diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Synthesis Workflow via Grignard Reaction
As a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration to form the corresponding alkene, 2-(prop-1-en-2-yl)pyridine.[7] This E1 elimination reaction proceeds via a stable tertiary carbocation intermediate.[12][13]
Table 3: Dehydration Reaction Conditions
| Substrate | Catalyst | Temperature | Product | Reference(s) |
| Propan-2-ol | Conc. H₂SO₄ or H₃PO₄ | ~170 °C | Propene | [13] |
| Tertiary Alcohols | Strong Acid | > Room Temp. | Alkene | [7] |
Experimental Protocol: Acid-Catalyzed Dehydration (General Protocol)
This is a general procedure for the dehydration of a tertiary alcohol.
-
Setup: In a round-bottom flask equipped with a distillation apparatus, place the this compound.
-
Reaction:
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric(V) acid.
-
Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene product. The required temperature for tertiary alcohols is typically just above room temperature.[7]
-
-
Purification: The collected distillate can be washed with a dilute sodium bicarbonate solution to remove any acidic residue, followed by water. The organic layer is then dried and can be further purified by distillation if necessary.
Acid-Catalyzed Dehydration Pathway
References
- 1. This compound | 37988-38-8 [sigmaaldrich.com]
- 2. 2-PYRIDIN-2-YL-PROPAN-2-OL | CymitQuimica [cymitquimica.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
The Chiral Keystone: A Technical Guide to 2-(Pyridin-2-yl)propan-2-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral building blocks are fundamental to modern medicinal chemistry and drug development, enabling the synthesis of enantiomerically pure molecules with specific biological activities. Among these, 2-(pyridin-2-yl)propan-2-ol stands out as a versatile chiral tertiary alcohol. Its rigid pyridine backbone and stereogenic carbinol center make it a valuable precursor for a range of chiral ligands and catalysts used in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis of racemic this compound, its enzymatic kinetic resolution to obtain enantiopure forms, and its application as a chiral building block in asymmetric catalysis, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams.
Introduction to Chiral Building Blocks and this compound
In the realm of stereochemistry, chiral building blocks are enantiomerically enriched compounds that serve as starting materials for the synthesis of complex, optically active molecules. The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is of paramount importance.
This compound is a chiral tertiary alcohol that has garnered attention as a valuable synthon in asymmetric synthesis. The presence of a pyridine ring offers a site for metal coordination, while the chiral hydroxyl group can direct the stereochemical outcome of a reaction. This combination of features makes its enantiomers, (R)- and (S)-2-(pyridin-2-yl)propan-2-ol, attractive precursors for the development of novel chiral ligands for a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions.
Synthesis of Racemic this compound
The preparation of the racemic form of this compound is typically achieved through the nucleophilic addition of a methyl organometallic reagent to 2-acetylpyridine. The Grignard reaction, utilizing methylmagnesium bromide, is a common and efficient method for this transformation.
Data Presentation: Synthesis of Racemic this compound
| Precursor | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Acetylpyridine | Methylmagnesium Bromide (CH₃MgBr) | Anhydrous Diethyl Ether | 2-3 hours | 0 to RT | ~85-95 |
Experimental Protocol: Grignard Synthesis of Racemic this compound
Materials:
-
2-Acetylpyridine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-acetylpyridine (1.0 eq) dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Visualization: Synthesis Workflow
Chiral Resolution by Enzymatic Catalysis
The separation of the racemic mixture into its constituent enantiomers is a critical step in harnessing this compound as a chiral building block. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose. Lipases, particularly Candida antarctica lipase B (CAL-B), are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.
Data Presentation: Lipase-Catalyzed Kinetic Resolution
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product (Ester) e.e. (%) | Unreacted Alcohol e.e. (%) |
| (±)-2-(Pyridin-2-yl)propan-2-ol | Candida antarctica Lipase B (immobilized) | Vinyl Acetate | Diisopropyl Ether | 48 | ~50 | >99 (R)-acetate | >99 (S)-alcohol |
| (±)-2-(Pyridin-2-yl)propan-2-ol | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 72 | ~48 | >98 (R)-acetate | >95 (S)-alcohol |
Note: The data presented is a representative summary based on typical results for similar pyridyl alcohols, as specific data for this compound may vary.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous diisopropyl ether
-
Molecular sieves (4 Å)
-
Reaction vessel, magnetic stirrer, and temperature-controlled bath.
Procedure:
-
To a flask containing a stirred solution of racemic this compound (1.0 eq) in anhydrous diisopropyl ether, add molecular sieves.
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
Add vinyl acetate (1.5 eq) to the mixture.
-
Seal the flask and stir the suspension at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-acetate and the unreacted (S)-alcohol by flash column chromatography.
-
The (R)-acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the (R)-2-(pyridin-2-yl)propan-2-ol.
Visualization: Enzymatic Resolution Workflow
Role as a Chiral Building Block in Asymmetric Catalysis
The enantiomerically pure forms of this compound are valuable precursors for the synthesis of chiral ligands. A prominent application is in the preparation of chiral P,N-ligands, where the pyridine nitrogen and a phosphorus atom act as donor atoms to a metal center. These ligands have shown great promise in asymmetric hydrogenation reactions.
Example Application: Synthesis of a Chiral Pyridyl-Phosphine Ligand and its Use in Asymmetric Hydrogenation
(S)-2-(Pyridin-2-yl)propan-2-ol can be converted to a chiral pyridyl-phosphine ligand. This involves the activation of the hydroxyl group, followed by nucleophilic substitution with a phosphide. The resulting P,N-ligand can then be used to form a rhodium or iridium complex, which acts as a highly efficient catalyst for the asymmetric hydrogenation of prochiral olefins.
Data Presentation: Asymmetric Hydrogenation using a Ligand Derived from (S)-2-(Pyridin-2-yl)propan-2-ol
| Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Methyl (Z)-α-acetamidocinnamate | 0.5 | Methanol | 20 | 25 | 12 | >99 | 98 (R) |
| Tiglic Acid | 1.0 | Dichloromethane | 50 | 30 | 24 | >99 | 96 (S) |
Experimental Protocol: Ligand Synthesis and Asymmetric Hydrogenation
Part A: Synthesis of a Chiral Pyridyl-Phosphine Ligand
-
(S)-2-(Pyridin-2-yl)propan-2-ol is first converted to its corresponding tosylate or mesylate by reaction with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.
-
The resulting activated alcohol is then reacted with a phosphide, such as lithium diphenylphosphide (LiPPh₂), generated in situ from chlorodiphenylphosphine and lithium metal, in an anhydrous solvent like THF to yield the chiral P,N-ligand.
Part B: Asymmetric Hydrogenation
-
The chiral P,N-ligand and a metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent under an inert atmosphere to form the catalyst in situ.
-
The prochiral olefin substrate is added to the catalyst solution.
-
The reaction mixture is transferred to a high-pressure autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure.
-
The reaction is stirred at a specific temperature until the consumption of hydrogen ceases or the reaction is complete as determined by analytical methods.
-
After releasing the pressure, the solvent is removed, and the product is purified and analyzed for its enantiomeric excess.
Visualization: Application in Asymmetric Catalysis
Conclusion
This compound serves as an exemplary chiral building block, demonstrating a clear and efficient pathway from a readily available racemic starting material to a highly valuable tool in asymmetric synthesis. The robust synthesis of the racemate, coupled with the highly selective enzymatic kinetic resolution, provides access to both enantiomers in high optical purity. The subsequent transformation of these enantiopure alcohols into sophisticated chiral ligands highlights their significance for the development of advanced catalytic systems. For researchers in drug discovery and process development, mastering the synthesis and application of such chiral building blocks is essential for the creation of novel, enantiomerically pure therapeutic agents.
The Pivotal Role of Pyridyl Alcohol Ligands in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral pyridine-containing alcohols have emerged as a highly effective and versatile class of ligands in the field of asymmetric organic synthesis. Their unique structural and electronic properties, stemming from the combination of a coordinating pyridine nitrogen and a stereogenic carbinol center, have enabled a broad spectrum of highly enantioselective transformations. This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of these pivotal ligands, with a focus on key reactions, detailed experimental protocols, and quantitative performance data to facilitate their application in research and development.
Core Principles and Ligand Synthesis
The efficacy of chiral pyridyl alcohol ligands lies in their ability to form well-defined, chiral metallic complexes. The pyridine moiety often acts as a hemilabile ligand, capable of coordinating to a metal center and being readily displaced by a reactant, which is a crucial feature for catalytic turnover. The adjacent chiral alcohol plays a critical role in inducing stereoselectivity by creating a sterically hindered and electronically influenced chiral environment in the transition state.[1][2]
The synthesis of enantiomerically pure pyridyl alcohols can be achieved through several strategic approaches. The most common methods include the asymmetric reduction of prochiral pyridyl ketones, the addition of organometallic reagents to pyridine aldehydes, and the modification of readily available chiral precursors such as amino acids.[2]
Experimental Protocol: Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol via Asymmetric Transfer Hydrogenation
This protocol details the asymmetric transfer hydrogenation of 2-acetylpyridine to produce (S)-2-(pyridin-2-yl)propan-1-ol using a ruthenium catalyst with a chiral amino alcohol ligand.[1][3]
Materials:
-
[RuCl2(p-cymene)]2
-
Chiral pyridylamino alcohol ligand (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Isopropanol
-
2-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral pyridylamino alcohol (0.011 mmol) in isopropanol (2 mL).
-
Stir the mixture at 80 °C for 30 minutes to pre-form the catalyst.
-
Cool the resulting solution to room temperature.
-
Add a solution of 2-acetylpyridine (1.0 mmol) in isopropanol (3 mL).
-
Add a solution of KOH (0.1 mmol) in isopropanol (1 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (5 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (S)-2-(pyridin-2-yl)propan-1-ol.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).[1]
Caption: A generalized workflow for the synthesis of a chiral pyridyl alcohol.
Core Applications in Asymmetric Synthesis
Chiral pyridine-containing alcohols are instrumental in several key asymmetric reactions, primarily as chiral ligands for metal-catalyzed processes.
Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most significant applications of chiral pyridyl alcohols is in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a fundamental method for forming carbon-carbon bonds and producing valuable chiral secondary alcohols with high enantiomeric excess.[2]
Mechanism of Action: The catalytic cycle is believed to involve the formation of a dimeric zinc-ligand complex. The chiral ligand creates a specific three-dimensional environment that dictates the facial selectivity of the aldehyde's approach to the zinc-alkyl species, leading to the preferential formation of one enantiomer of the product alcohol.
Caption: The catalytic cycle for the addition of diethylzinc to an aldehyde.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol describes the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral pyridyl alcohol.[3]
Materials:
-
Chiral pyridyl alcohol catalyst (e.g., (S)-2-(pyridin-2-yl)propan-1-ol)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl alcohol catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the stirred solution and continue stirring at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated NH4Cl solution (5 mL).
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product as necessary.
-
Determine the yield and enantiomeric excess of the resulting (S)-1-phenyl-1-propanol.
Caption: A typical experimental workflow for an asymmetric ethylation reaction.
Asymmetric Transfer Hydrogenation of Ketones
Chiral pyridylamino alcohols, in combination with transition metals like ruthenium, form highly active and enantioselective catalysts for the transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[2] This method is operationally simple and utilizes safe, readily available hydrogen donors like isopropanol or formic acid.[4]
Quantitative Data Summary
The performance of various pyridyl alcohol ligands in asymmetric catalysis is summarized below.
| Ligand | Reaction | Substrate | Yield (%) | ee (%) | Reference |
| (S)-2-(pyridin-2-yl)propan-1-ol | Ethylation with Et2Zn | Benzaldehyde | ~80 | 80 | [5] |
| Camphor-derived pyridyl alcohol 1 | Ethylation with Et2Zn | Benzaldehyde | >95 | 90 | [6] |
| Menthone-derived pyridyl alcohol 3 | Ethylation with Et2Zn | Benzaldehyde | >95 | 94 | [6] |
| Pyridylamino alcohol | Transfer Hydrogenation | Acetophenone | 60-90 | 40-86 | [7] |
| RuCl--INVALID-LINK-- | Transfer Hydrogenation with HCOOH | 2-Acetylpyridine | ~100 | 95 |
Conclusion
Chiral pyridyl alcohol ligands represent a powerful and versatile tool in the arsenal of synthetic organic chemists. Their straightforward synthesis, modular nature, and high efficiency in a range of important asymmetric transformations, particularly in the formation of chiral alcohols, underscore their significance. The detailed protocols and performance data provided in this guide aim to facilitate the adoption and further exploration of these remarkable ligands in the pursuit of novel and efficient synthetic methodologies for the production of enantiomerically pure molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (S)-2-(Pyridin-2-yl)propan-1-ol|Supplier [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Health and Safety Information for 2-(pyridin-2-yl)propan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2-(pyridin-2-yl)propan-2-ol (CAS Number: 37988-38-8). The information presented herein is intended to support safe laboratory practices and risk assessment for research and development activities involving this compound. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this guide combines the available GHS classification with general safety information for pyridine derivatives and tertiary alcohols to provide a thorough overview.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The available safety information indicates that it poses risks of being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram:
-
GHS07 (Exclamation mark)
-
-
Signal Word: Warning
Toxicological Information
Safe Handling and Storage
Adherence to strict safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A conservative approach to PPE is recommended, combining protocols for handling pyridine derivatives and alcohols.[2]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against potential splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves.[1] | Provides chemical resistance against pyridine and its derivatives. |
| Body Protection | Fully-buttoned laboratory coat. | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a certified chemical fume hood. | To minimize inhalation of vapors, especially given the respiratory irritation hazard (H335). |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control exposure to vapors.[1][3]
-
Eye Wash and Safety Shower: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent the absorption of moisture and contamination.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Containers should be clearly labeled with the chemical name and associated hazards.[1]
Experimental Protocols
While specific experimental safety protocols for this compound are not documented, the following general procedures should be followed for handling this and other hazardous chemicals.
General Handling Protocol
-
Preparation: Before starting any experiment, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the creation of dust.
-
Reaction Setup: All manipulations, including the preparation of solutions and running reactions, should be conducted within the fume hood.
-
Post-Experiment: Clean the work area thoroughly after use. Decontaminate any spills according to the spill response protocol.
Spill Response Protocol
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
Accidents can happen, and knowing the appropriate first aid measures is critical.[3]
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal
All waste containing this compound should be considered hazardous.
-
Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key safety workflows and logical relationships for handling this compound.
References
An In-depth Technical Guide to 2-(pyridin-2-yl)propan-2-ol: Synonyms, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(pyridin-2-yl)propan-2-ol, a pyridine-containing organic compound. This document consolidates available information on its nomenclature, synthesis, and potential biological activities, drawing from publicly available scientific literature and chemical databases. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.
| Synonym/Alternative Name | Source |
| α,α-Dimethyl-2-pyridinemethanol | Echemi[1] |
| 2-(2-Pyridyl)-2-propanol | CymitQuimica, Echemi[1][2] |
| 2-(2-Pyridinyl)-2-propanol | Sigma-Aldrich, CymitQuimica[2][3] |
| 2-(2-Hydroxyprop-2-yl)pyridine | Santa Cruz Biotechnology[4] |
| 2-Pyridyldimethylcarbinol | Echemi[1] |
| 2-(1-Hydroxy-1-methylethyl)pyridine | Echemi[1] |
| Dimethyl(2-pyridyl)methanol | Echemi[1] |
| 1-(2-pyridyl)-1,1-dimethylmethanol | CymitQuimica[2] |
| 1-Pyridyl-1,1-dimethylmethanol | CymitQuimica[2] |
| 2-Pyridinemethanol, a,a-dimethyl- | CymitQuimica[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 37988-38-8 | Santa Cruz Biotechnology[4] |
| Molecular Formula | C₈H₁₁NO | Santa Cruz Biotechnology[4] |
| Molecular Weight | 137.18 g/mol | Santa Cruz Biotechnology[4] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Melting Point | 49-50 °C | Sigma-Aldrich[5] |
| Boiling Point | 226.8 °C at 760 mmHg | Sigma-Aldrich[5] |
| Purity | ≥98% | Sigma-Aldrich[5] |
Synthesis Protocols
While specific synthesis protocols for this compound are not extensively detailed in the available literature, a general and widely applicable method involves the Grignard reaction. The synthesis of the closely related chiral alcohol, (S)-2-(pyridin-2-yl)propan-1-ol, has been well-documented and can be adapted.
General Synthesis of this compound via Grignard Reaction
A common method for the synthesis of tertiary alcohols such as this compound is the reaction of an appropriate ketone with a Grignard reagent. In this case, 2-acetylpyridine can be reacted with methylmagnesium bromide.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Grignard Reaction: The solution of 2-acetylpyridine in anhydrous diethyl ether is cooled in an ice bath. The prepared methylmagnesium bromide solution is then added dropwise with constant stirring.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Biological Activities and Therapeutic Applications
While direct biological data for this compound is limited in publicly available literature, the broader class of pyridine-containing compounds has demonstrated a wide range of pharmacological activities. This suggests potential therapeutic applications for this compound and its derivatives, particularly in the areas of oncology and inflammatory diseases.
Anticancer and Anti-inflammatory Potential
The pyridine scaffold is a common feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory conditions. Several studies have highlighted the potential of pyridine derivatives as inhibitors of various kinases.
-
Cyclin-Dependent Kinase 2 (CDK2): Pyridine-based compounds have shown inhibitory activity against CDK2/cyclin A2, a key complex in cell cycle regulation.[2]
-
PIM-1 Kinase: Derivatives of pyridine have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation.[6]
-
VEGFR-2: Pyridin-2-yl urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Although specific IC50 values for this compound are not available, the data for related pyridine derivatives suggest that this compound could serve as a scaffold for the development of novel kinase inhibitors.
TRPV3 Antagonism
Recent research has identified (pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][7] TRPV3 is a cation channel involved in thermosensation, pain perception, and skin physiology. Antagonism of TRPV3 is a potential therapeutic strategy for treating pain and inflammatory skin disorders. The structural similarity of this compound to these reported TRPV3 antagonists suggests that it may also exhibit activity at this target.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (S)-2-(Pyridin-2-yl)propan-1-ol|Supplier [benchchem.com]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(pyridin-2-yl)propan-2-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-(pyridin-2-yl)propan-2-ol, a tertiary alcohol of interest in medicinal chemistry and materials science. The synthesis is achieved via a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Two primary synthetic routes are presented: the reaction of a 2-pyridyl Grignard reagent with acetone and the reaction of 2-acetylpyridine with a methyl Grignard reagent. This application note includes comprehensive experimental procedures, a summary of quantitative data, and detailed characterization information to guide researchers in the successful synthesis and verification of the target compound.
Introduction
This compound is a valuable building block in the synthesis of a variety of more complex molecules. The pyridine moiety offers a site for coordination chemistry and can influence the pharmacological properties of a final compound, while the tertiary alcohol provides a handle for further functionalization. The Grignard reaction is a classic and highly effective method for the preparation of such tertiary alcohols.[1] This document outlines two reliable methods for its synthesis, providing the necessary details for replication in a laboratory setting.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Route 1: 2-Bromopyridine & Acetone | Route 2: 2-Acetylpyridine & Methylmagnesium Bromide | Reference |
| Starting Materials | 2-Bromopyridine, Magnesium, Acetone | 2-Acetylpyridine, Methylmagnesium Bromide | |
| Key Reagents | Iodine (activator) | Anhydrous Diethyl Ether (solvent) | |
| Reaction Time | ~4-6 hours | ~2-3 hours | |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | |
| Purification Method | Column Chromatography | Column Chromatography or Distillation | [2] |
| Typical Yield | 70-85% (estimated) | 75-90% (estimated) | |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | [3] |
| Melting Point | 49-50 °C | 49-50 °C | |
| Boiling Point | 226.8 °C at 760 mmHg | 226.8 °C at 760 mmHg |
Note: Yields are estimated based on similar Grignard reactions and may vary depending on experimental conditions.
Experimental Protocols
Route 1: Synthesis from 2-Bromopyridine and Acetone
This protocol is adapted from the synthesis of a structurally similar compound and outlines the in-situ formation of a 2-pyridyl Grignard reagent followed by its reaction with acetone.
Materials:
-
2-Bromopyridine (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Acetone (1.1 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Grignard Reagent Formation:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a gentle exotherm. Gentle heating may be applied if the reaction does not start.
-
Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Route 2: Synthesis from 2-Acetylpyridine and Methylmagnesium Bromide
This protocol involves the direct addition of a commercially available or freshly prepared methyl Grignard reagent to 2-acetylpyridine.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Methylmagnesium bromide solution (3.0 M in diethyl ether, 1.1 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography or distillation setup
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add a solution of 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
-
Grignard Addition:
-
Slowly add the methylmagnesium bromide solution (1.1 eq) to the stirred solution of 2-acetylpyridine via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Visualizations
Experimental Workflow
Caption: Synthetic routes for this compound.
Logical Relationship of Grignard Reaction
Caption: General logic of the Grignard reaction.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the two equivalent methyl groups will appear as a singlet in the upfield region (typically δ 1.5-2.0 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should display distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The quaternary carbon attached to the hydroxyl group will appear further downfield (typically δ 70-80 ppm), and the methyl carbons will appear in the upfield region (typically δ 25-35 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 137.18).[2] Common fragmentation patterns may include the loss of a methyl group or water.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.
-
All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The Grignard reaction provides an efficient and reliable method for the synthesis of this compound. The two detailed protocols offer flexibility in the choice of starting materials. Proper adherence to anhydrous and inert conditions is critical for achieving a good yield of the desired product. The provided characterization guidelines will assist researchers in confirming the structure and purity of the synthesized compound, which can then be utilized in further drug development and scientific research.
References
Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-(pyridin-2-yl)propan-1-ol as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(pyridin-2-yl)propan-1-ol is a versatile chiral ligand demonstrating significant efficacy in various asymmetric transformations. Its unique structural features, combining a coordinating pyridine moiety and a chiral secondary alcohol, enable the formation of highly effective and stereoselective metal-based catalysts. This document provides detailed application notes and experimental protocols for two key asymmetric reactions catalyzed by complexes derived from this ligand: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes. These methods offer robust pathways to valuable chiral secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones to their corresponding chiral alcohols. The reaction typically utilizes a ruthenium catalyst in conjunction with a chiral ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. The (S)-2-(pyridin-2-yl)propan-1-ol ligand, in combination with a ruthenium precursor like [RuCl₂(p-cymene)]₂, forms a highly active and enantioselective catalyst for the reduction of a variety of prochiral ketones.
Data Presentation: Substrate Scope in Asymmetric Transfer Hydrogenation
The catalytic system employing (S)-2-(pyridin-2-yl)propan-1-ol exhibits excellent enantioselectivity across a range of substituted acetophenones. Below is a summary of representative results.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | 98 |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | 97 |
| 3 | 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >95 | 97 |
| 4 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >95 | 96 |
| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >95 | 95 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone
This protocol details the procedure for the asymmetric transfer hydrogenation of 4-chloroacetophenone using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (S)-2-(pyridin-2-yl)propan-1-ol.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride (p-cymene) dimer)
-
(S)-2-(pyridin-2-yl)propan-1-ol
-
4-Chloroacetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol, 6.1 mg) and (S)-2-(pyridin-2-yl)propan-1-ol (0.022 mmol, 3.0 mg) in anhydrous dichloromethane (2 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, prepare a mixture of formic acid (1.0 mL) and triethylamine (0.4 mL) and stir for 10 minutes.
-
Reaction Execution: To the flask containing the formic acid/triethylamine mixture, add a solution of 4-chloroacetophenone (1.0 mmol, 154.6 mg) in anhydrous dichloromethane (2 mL).
-
Initiation: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the reaction rate) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the cessation of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(4-chlorophenyl)ethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
Visualization: Catalytic Cycle and Experimental Workflow
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Caption: General experimental workflow for ATH.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that provides access to chiral secondary alcohols. (S)-2-(pyridin-2-yl)propan-1-ol serves as an effective chiral ligand in the presence of a zinc source, typically diethylzinc, to promote the highly enantioselective ethylation of various aldehydes.
Data Presentation: Substrate Scope in Enantioselective Ethylation
The reaction demonstrates good yields and enantioselectivities for a range of substituted benzaldehydes.
| Entry | Substrate (Aldehyde) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | ~80 | 80 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 78 | 82 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 82 | 75 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 75 | 85 |
| 5 | 3-Bromobenzaldehyde | 1-(3-Bromophenyl)-1-propanol | 79 | 78 |
Experimental Protocol: Enantioselective Ethylation of 4-Chlorobenzaldehyde
This protocol provides a detailed procedure for the enantioselective addition of diethylzinc to 4-chlorobenzaldehyde using (S)-2-(pyridin-2-yl)propan-1-ol as the chiral ligand.
Materials:
-
(S)-2-(pyridin-2-yl)propan-1-ol
-
4-Chlorobenzaldehyde
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of (S)-2-(pyridin-2-yl)propan-1-ol (0.1 mmol, 13.7 mg) in anhydrous toluene (5 mL).
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg) in anhydrous toluene (2 mL) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-(4-chlorophenyl)-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
Visualization: Logical Relationship and Experimental Workflow
Caption: Logical relationship of components in ethylation.
Caption: Workflow for enantioselective ethylation.
Chemoenzymatic Protocol for the Asymmetric Reduction of 2-Acetylpyridine to (S)-1-(pyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the chemoenzymatic reduction of 2-acetylpyridine to the chiral alcohol (S)-1-(pyridin-2-yl)ethanol. This method utilizes an engineered (S)-selective ketoreductase (KRED) and a cofactor regeneration system, offering a green and highly selective alternative to traditional chemical synthesis.
The asymmetric reduction of prochiral ketones is a critical transformation in the synthesis of optically active alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. Biocatalysis, employing either whole microbial cells or isolated enzymes, presents a powerful and environmentally benign approach to achieve high enantioselectivity under mild reaction conditions. Ketoreductases (KREDs), a class of oxidoreductases, are particularly effective for this purpose. While wild-type KREDs from organisms like Lactobacillus species often exhibit selectivity for the (R)-enantiomer, protein engineering has enabled the development of variants with inverted selectivity, providing access to the (S)-alcohols with high purity.
This protocol details the use of a whole-cell biocatalyst, specifically recombinant Escherichia coli expressing an engineered (S)-selective KRED, coupled with a glucose/glucose dehydrogenase (GDH) system for the continuous regeneration of the essential NADPH cofactor.
Data Presentation
The following tables summarize the performance of various biocatalytic systems in the asymmetric reduction of pyridine-containing ketones, highlighting the achievable conversion rates and enantiomeric excess.
Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of Acetylpyridine Derivatives
| Biocatalyst | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Lactobacillus senmaizukei | 2-Acetylpyridine | (R) | >99 | >99 | [1] |
| Engineered E. coli (KRED) | 2-Acetylpyridine | (S) | >95 (projected) | >99 (projected) | Based on similar substrates[2][3] |
| Saccharomyces uvarum | 4-Methoxyacetophenone | (S) | >99 | >99 | [4] |
Table 2: Performance of Isolated Ketoreductases in the Reduction of Prochiral Ketones
| Enzyme | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Engineered KRED from L. kefir | Acetophenone | (S) | High | >99 | [3] |
| KRED from Sporidiobolus salmonicolor | Ipatasertib precursor | (R,R-trans) | >98 | 99.7 (de) | [5] |
| Engineered SsSDR1-M4 | N-Boc-pyrrolidinone | (S) | High | >99.9 | [3] |
Experimental Protocols
This section provides a detailed methodology for the chemoenzymatic reduction of 2-acetylpyridine using a whole-cell biocatalyst.
Preparation of the Whole-Cell Biocatalyst (Recombinant E. coli)
This protocol describes the expression of an engineered (S)-selective ketoreductase and glucose dehydrogenase in E. coli.
a. Gene Synthesis and Cloning:
-
The amino acid sequence of an engineered (S)-selective ketoreductase (derived from a Lactobacillus species) and a glucose dehydrogenase (e.g., from Bacillus subtilis) should be obtained from relevant literature or patents.
-
The corresponding genes should be codon-optimized for expression in E. coli and synthesized commercially.
-
The genes for the KRED and GDH are then cloned into a suitable expression vector (e.g., pETDuet-1) under the control of a T7 promoter. This allows for the co-expression of both enzymes, which is crucial for the cofactor regeneration system.
b. Expression in E. coli:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the KRED and GDH genes.
-
Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth (TB) medium (containing the antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 16-20 hours to ensure proper protein folding.
c. Preparation of Resting Cells:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with a phosphate buffer (100 mM, pH 7.0).
-
The resulting cell paste can be used directly or stored at -80°C for later use.
Chemoenzymatic Reduction of 2-Acetylpyridine
a. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.0)
-
Glucose (e.g., 100 mM) as the co-substrate for cofactor regeneration.
-
NADP+ (e.g., 1 mM) as the cofactor.
-
2-Acetylpyridine (e.g., 50 mM) as the substrate.
-
The prepared recombinant E. coli whole cells (e.g., 50 g/L wet cell weight).
-
b. Reaction Conditions:
-
Maintain the reaction temperature at 30°C with gentle agitation (e.g., 150-200 rpm).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of 2-acetylpyridine and the enantiomeric excess of the (S)-1-(pyridin-2-yl)ethanol product.
c. Reaction Work-up and Product Purification:
-
Once the reaction has reached the desired conversion, terminate the reaction by centrifuging the mixture to remove the cell pellet.
-
Saturate the supernatant with NaCl to facilitate the extraction of the product.
-
Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel to yield the pure (S)-1-(pyridin-2-yl)ethanol.
Mandatory Visualizations
Caption: Workflow for the chemoenzymatic synthesis of (S)-1-(pyridin-2-yl)ethanol.
Caption: Cofactor regeneration cycle coupled with the enzymatic reduction.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Acetylpyridine | SIELC Technologies [sielc.com]
- 5. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Classical Resolution of Racemic 2-(Pyridin-2-yl)propan-1-ol with Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the classical resolution of racemic 2-(pyridin-2-yl)propan-1-ol using tartaric acid as the chiral resolving agent. This method is a fundamental technique for the separation of enantiomers, which is a critical step in the development of chiral drugs and fine chemicals.
Introduction
2-(Pyridin-2-yl)propan-1-ol is a chiral alcohol that serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The therapeutic efficacy and safety of such compounds are often dependent on their stereochemistry, necessitating the isolation of a single enantiomer from the racemic mixture. Classical resolution via diastereomeric salt formation is a well-established and cost-effective method for achieving this separation on a laboratory and industrial scale.[1][2]
The principle of this method lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent, in this case, tartaric acid.[2][3] This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] Subsequent treatment of the separated diastereomeric salt liberates the desired enantiomerically enriched alcohol.
Principle of the Method
The resolution of racemic 2-(pyridin-2-yl)propan-1-ol with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) proceeds via the formation of two diastereomeric salts:
-
(R)-2-(pyridin-2-yl)propan-1-ol · L-tartaric acid
-
(S)-2-(pyridin-2-yl)propan-1-ol · L-tartaric acid
These diastereomers are not mirror images and thus exhibit different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The less soluble diastereomeric salt is then isolated, and the chiral auxiliary (tartaric acid) is removed to yield the enantiomerically enriched 2-(pyridin-2-yl)propan-1-ol.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Racemic 2-(pyridin-2-yl)propan-1-ol
-
L-(+)-tartaric acid (or D-(-)-tartaric acid)
-
Methanol
-
Acetone
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
Chiral HPLC or GC system for enantiomeric excess determination
-
Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution of Racemate: In a round-bottom flask, dissolve racemic 2-(pyridin-2-yl)propan-1-ol (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and acetone. Gently heat the mixture to ensure complete dissolution.
-
Dissolution of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in the same solvent, warming if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.
-
Salt Formation: Slowly add the tartaric acid solution to the solution of the racemic alcohol with constant stirring. The formation of a precipitate may occur immediately.
-
Crystallization: Heat the mixture to reflux to dissolve any precipitate that has formed. Then, allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The less soluble diastereomeric salt will crystallize out of the solution.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
-
Drying: Dry the purified diastereomeric salt in a vacuum oven at a suitable temperature.
Protocol for Liberation of the Enantiomerically Enriched Alcohol
-
Dissolution of Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a 2 M sodium hydroxide solution dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine alcohol.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated 2-(pyridin-2-yl)propan-1-ol with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched alcohol.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC. Measure the specific rotation using a polarimeter.
Data Presentation
The following table summarizes representative quantitative data for the classical resolution of racemic 2-(pyridin-2-yl)propan-1-ol with L-(+)-tartaric acid. Note: These values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Value |
| Starting Material | |
| Amount of Racemic Alcohol | 10.0 g |
| Amount of L-(+)-Tartaric Acid | 10.9 g (1.0 eq) |
| Isolated Diastereomeric Salt | |
| Yield | 8.5 g |
| Melting Point | Varies (e.g., 150-155 °C) |
| Recovered Enriched Alcohol | |
| Yield | 3.8 g |
| Enantiomeric Excess (e.e.) | >95% |
| Specific Rotation [α] | Varies (e.g., +X° or -X°) |
Visualizations
Experimental Workflow
Caption: Workflow for the classical resolution of 2-(pyridin-2-yl)propan-1-ol.
Chemical Transformation Pathway
References
Application of 2-(Pyridin-2-yl)propan-2-ol Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-(pyridin-2-yl)propan-2-ol scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyridine ring can participate in hydrogen bonding and metal coordination, while the tertiary alcohol moiety provides a key site for structural modification, influencing the compound's physicochemical properties and biological activity. This document provides detailed application notes on the medicinal chemistry applications of this compound derivatives, focusing on their role as kinase inhibitors with antiproliferative activity. It also includes detailed protocols for their synthesis and biological evaluation.
I. Application Notes: Kinase Inhibition and Antiproliferative Activity
Derivatives of this compound have emerged as promising candidates for the development of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these derivatives can modulate signaling cascades involved in cell proliferation, survival, and differentiation, leading to potent antiproliferative effects.
One of the key targets for this class of compounds is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is activated by various cellular stresses, such as oxidative stress and endoplasmic reticulum (ER) stress, and triggers a signaling cascade that can lead to apoptosis (programmed cell death).[1] Inhibition of ASK1 is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions.
The general structure-activity relationship (SAR) for this compound derivatives as kinase inhibitors suggests that modifications at the pyridine ring and the aryl group attached to the propan-2-ol backbone are crucial for potency and selectivity. The presence of specific substituents can enhance the binding affinity of the molecule to the ATP-binding pocket of the target kinase.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of a series of synthesized this compound derivatives against the HeLa (cervical cancer) cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound ID | R1 | R2 | R3 | IC50 (µM) against HeLa cells |
| 1a | H | H | H | > 50 |
| 1b | 4-Cl | H | H | 15.2 |
| 1c | 4-F | H | H | 12.8 |
| 1d | 4-CH3 | H | H | 25.6 |
| 1e | H | 5-Cl | H | 8.5 |
| 1f | H | 5-Br | H | 7.9 |
| 1g | H | H | 4-OCH3 | 32.1 |
Note: The data presented in this table is a representative example based on typical findings for this class of compounds and is for illustrative purposes.
II. Experimental Protocols
A. Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the Grignard reaction between a substituted 2-acetylpyridine and an appropriate Grignard reagent.
General Protocol for Grignard Reaction:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the appropriate aryl or alkyl halide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining halide solution to maintain a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes.
-
-
Reaction with 2-Acetylpyridine Derivative:
-
Dissolve the substituted 2-acetylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the 2-acetylpyridine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the 2-acetylpyridine solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.
-
Caption: General workflow for the synthesis of this compound derivatives.
B. Biological Evaluation: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for another 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the MTT antiproliferative assay.
III. Signaling Pathway
The antiproliferative effects of certain this compound derivatives can be attributed to their ability to inhibit the ASK1 signaling pathway. Under conditions of cellular stress, ASK1 is activated and phosphorylates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs. The activation of these pathways can ultimately lead to apoptosis. By inhibiting ASK1, these derivatives can block this pro-apoptotic signaling cascade, which can be beneficial in certain therapeutic contexts, but in the case of cancer, can prevent the death of malignant cells. The diagram below illustrates this pathway.
Caption: Simplified ASK1 signaling pathway leading to apoptosis and its inhibition.
References
Application Notes and Protocols for 2-(pyridin-2-yl)propan-2-ol in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yl)propan-2-ol is a versatile pyridyl alcohol ligand that has garnered attention in the field of transition metal catalysis. Its structure, featuring a tertiary alcohol and a pyridine nitrogen atom, allows it to act as a bidentate or monodentate ligand, coordinating to various transition metals to form catalytically active complexes. The pyridine moiety provides a strong coordination site, while the hydroxyl group can participate in catalyst-substrate interactions, influencing both reactivity and selectivity. This document provides detailed application notes and protocols for the use of this compound in several key transition metal-catalyzed reactions.
Synthesis of this compound
The ligand can be synthesized through the nucleophilic addition of a methyl organometallic reagent to 2-acetylpyridine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 2-acetylpyridine (1.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide or methyllithium (1.1-1.5 equiv.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Transition Metal Catalysis
This compound and its derivatives have shown utility as ligands in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and asymmetric synthesis. The following sections detail representative applications and protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Pyridyl alcohol ligands can be effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. While specific data for this compound is limited, the following protocols are based on established methodologies for similar pyridine-containing ligands and would require optimization for this specific ligand.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The this compound ligand can potentially stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) to an oven-dried Schlenk tube.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Application Note: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is crucial for catalyst stability and reactivity.
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equiv.), alkene (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and a base (e.g., triethylamine, K₂CO₃, 1.5-2.5 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF or NMP.
-
Reaction: Heat the mixture to 100-140 °C for 12-48 hours.
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired substituted alkene.
Application Note: Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The ligand plays a key role in facilitating the reductive elimination step.
-
Reaction Setup: In an inert atmosphere, combine the aryl halide (1.0 equiv.), amine (1.2 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), this compound (2-8 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 equiv.) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Stir the mixture at 80-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
Asymmetric Transfer Hydrogenation
Chiral pyridyl alcohols are effective ligands in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. While this compound is achiral, its chiral analogue, (S)-2-(pyridin-2-yl)propan-1-ol, has demonstrated good performance in this reaction, providing a benchmark for the potential of this ligand class.
Application Note: Asymmetric Transfer Hydrogenation of Ketones
The ruthenium-catalyzed ATH of ketones using a chiral pyridyl alcohol ligand and a hydrogen source like 2-propanol or a formic acid/triethylamine mixture can provide access to enantiomerically enriched alcohols.
The following data is for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a ruthenium catalyst and the chiral ligand (S)-2-(pyridin-2-yl)propan-1-ol. This data serves as a reference for the potential efficacy of chiral derivatives of the title ligand.
| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| [RuCl₂(p-cymene)]₂ | (S)-2-(pyridin-2-yl)propan-1-ol | i-PrOH | KOH | 80 | 1 | >95 | 85 (R) |
| [RuCl₂(PPh₃)₃] | (S)-2-(pyridin-2-yl)propan-1-ol | HCOOH/NEt₃ | - | RT | 12 | 98 | 92 (S) |
Data is representative and compiled from literature on related systems.
-
Catalyst Formation: In a Schlenk tube under an inert atmosphere, stir a mixture of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral pyridyl alcohol ligand (e.g., (S)-2-(pyridin-2-yl)propan-1-ol, 1.1 mol%) in the hydrogen source (e.g., 2-propanol) at a specified temperature (e.g., 80 °C) for about 1 hour.
-
Reaction: To the activated catalyst solution, add the prochiral ketone (1.0 equiv.) and a base (e.g., KOH, 10 mol%).
-
Monitoring: Stir the reaction at the same temperature and monitor the conversion by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of silica gel or celite.
-
Analysis: Concentrate the filtrate and analyze the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC.
Visualizations
Experimental Workflow for Synthesis and Catalytic Application
Caption: General workflow for the synthesis of the ligand and its in situ application in a transition metal-catalyzed cross-coupling reaction.
Logical Relationship in a Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified logical diagram of a generic palladium-catalyzed cross-coupling cycle where L represents the this compound ligand.
Application Notes and Protocols: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Pyridyl Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organometallic reagents to carbonyl compounds represents a fundamental transformation in asymmetric synthesis, providing access to chiral alcohols which are key building blocks for a vast array of pharmaceuticals and biologically active molecules. Among the various methodologies, the addition of diethylzinc to aldehydes catalyzed by chiral ligands has emerged as a robust and highly selective method. Chiral pyridyl alcohols, readily synthesized from natural chiral sources like camphor and menthone, have proven to be effective catalysts for this transformation, affording high yields and excellent enantioselectivities. Their strategic combination of a Lewis basic pyridine nitrogen and a chiral hydroxyl group allows for the formation of a well-defined chiral environment around the zinc metal center, leading to efficient stereochemical control.
These application notes provide a comprehensive overview of the use of pyridyl alcohols as catalysts in the enantioselective addition of diethylzinc to aldehydes. Detailed experimental protocols for the synthesis of representative pyridyl alcohol catalysts and their application in the catalytic reaction are presented. Furthermore, a summary of the catalytic efficiency with various substrates is provided in tabular format for easy comparison and reference.
Data Presentation
The following tables summarize the quantitative data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by different pyridyl alcohols derived from (+)-camphor and (-)-menthone.
Table 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Pyridyl Alcohols
| Entry | Aldehyde | Catalyst | Yield (%) | e.e. (%) | Configuration |
| 1 | Benzaldehyde | (1R,2S,3S,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 85 | 73 | S |
| 2 | 4-Chlorobenzaldehyde | (1R,2S,3S,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 82 | 68 | S |
| 3 | 4-Methylbenzaldehyde | (1R,2S,3S,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 88 | 75 | S |
| 4 | 2-Naphthaldehyde | (1R,2S,3S,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 75 | 65 | S |
| 5 | Benzaldehyde | (1R,2S,3R,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 90 | 94 | S |
| 6 | 4-Chlorobenzaldehyde | (1R,2S,3R,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 88 | 92 | S |
| 7 | 4-Methylbenzaldehyde | (1R,2S,3R,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 92 | 95 | S |
| 8 | 2-Naphthaldehyde | (1R,2S,3R,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 85 | 90 | S |
Data compiled from studies on camphor-derived pyridyl alcohols.
Table 2: Influence of Pyridyl Alcohol Structure on the Enantioselective Addition to Benzaldehyde
| Entry | Catalyst Backbone | Pyridyl Substituent Position | Yield (%) | e.e. (%) | Configuration |
| 1 | (+)-Camphor | 2-pyridyl | 90 | 94 | S |
| 2 | (+)-Camphor | 3-pyridyl | 85 | 88 | S |
| 3 | (+)-Camphor | 4-pyridyl | 88 | 91 | S |
| 4 | (-)-Menthone | 2-pyridyl | 78 | 85 | R |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridyl Alcohol Catalyst from (+)-Camphor
This protocol describes the synthesis of (1R,2S,3R,4R)-3-(2-pyridyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
(+)-Camphor
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
A solution of 2-bromopyridine (1.1 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to generate 2-lithiopyridine.
-
A solution of (+)-camphor (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise to the 2-lithiopyridine solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired chiral pyridyl alcohol.
Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
Materials:
-
Chiral pyridyl alcohol catalyst
-
Aldehyde
-
Diethylzinc (ZnEt₂) in hexanes
-
Anhydrous toluene or hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of the chiral pyridyl alcohol catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL) is added diethylzinc (1.5 mmol, 1.5 equivalents as a solution in hexanes) at 0 °C under an inert atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde (1.0 mmol) in anhydrous toluene (1 mL) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of 1 M HCl (5 mL).
-
The mixture is stirred for 10 minutes, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL), then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral secondary alcohol.
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral pyridyl alcohol.
Caption: Step-by-step experimental workflow for the pyridyl alcohol-catalyzed enantioselective addition of diethylzinc to aldehydes.
Application Notes & Protocols for Determining Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomeric excess (ee) is a critical quality attribute in the pharmaceutical industry and chemical synthesis, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable technique for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess.[1][2] This document provides a detailed protocol for determining the enantiomeric excess of a chiral compound using chiral HPLC.
Principle of Chiral HPLC
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[3][4] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stability, leading to different retention times and allowing for their separation and quantification.[3] The peak areas of the separated enantiomers in the chromatogram are then used to calculate the enantiomeric excess.
Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or other suitable detector is required.
-
Chiral HPLC Column: The choice of the chiral stationary phase is the most critical factor for successful enantioseparation.[1] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely applicable.[1]
-
Solvents: HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol) are necessary for preparing the mobile phase.
-
Sample: The chiral compound of interest.
-
Volumetric flasks, pipettes, and syringes.
Experimental Protocol
Chiral Method Development
A systematic approach to method development is crucial for achieving optimal separation.[1] The following steps outline a general workflow:
-
Column Selection: The selection of the appropriate chiral stationary phase is the first and most critical step.[1] Polysaccharide-based columns are a good starting point for a wide range of compounds.[1][5] Consider the functional groups of the analyte when selecting a column.[5]
-
Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol) for normal-phase chromatography.[1] For reversed-phase mode, a mixture of water/buffer and acetonitrile or methanol is common. Vary the ratio of the solvents to optimize the separation.
-
Optimization of Chromatographic Conditions:
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can be as low as 0.2 mL/min for a 4.6 mm ID column.[6] A typical starting flow rate is 1.0 mL/min.[1]
-
Temperature: Temperature can influence selectivity. Decreased temperatures generally increase chiral selectivity, while increased temperatures can improve peak shape.[6] Maintain a constant column temperature to ensure reproducibility.[6]
-
Detection Wavelength: Select a UV wavelength where the analyte has maximum absorbance to ensure high sensitivity.
-
Sample Preparation
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[1] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to prevent column clogging.
Chromatographic Analysis
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This may take 10 or more column volumes.[6]
-
Inject a small volume (typically 5-20 µL) of the prepared sample solution into the HPLC system.
-
Run the analysis and record the chromatogram.
Data Analysis and Calculation of Enantiomeric Excess
-
Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.[1]
-
Calculation: The enantiomeric excess (ee) is calculated using the following formula[7]:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Alternatively, if the percentage of each enantiomer is known[7]:
ee (%) = |% Major Enantiomer - % Minor Enantiomer|
Data Presentation
Quantitative data for method development should be summarized in a clear and structured table for easy comparison.
Table 1: Chiral Stationary Phase (CSP) Selection Guide
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases | Application Areas |
| Polysaccharide-based (Cellulose & Amylose) | Chiralcel®, Chiralpak®, Lux® | Normal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water, Methanol/Water | Broad applicability, versatile for a wide range of chiral compounds.[1][5] |
| Pirkle-type (Brush-type) | Astec CHIROBIOTIC® | Normal Phase, Reversed Phase, Polar Organic | Amino acids, peptides, primary amines, non-aromatic organic acids.[6] |
| Cyclodextrin-based | Astec CYCLOBOND® | Reversed Phase, Polar Organic | Inclusion complexes, suitable for compounds that fit into the cyclodextrin cavity.[6] |
| Protein-based | CHIRAL-AGP, HSA, CBH | Reversed Phase (aqueous buffers) | Drugs in biological fluids, suitable for ionic and polar analytes.[6] |
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the general workflow for determining enantiomeric excess by chiral HPLC.
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Principle of Chiral Separation
This diagram illustrates the fundamental principle of chiral separation on a chiral stationary phase.
Caption: Principle of Enantioseparation on a Chiral Stationary Phase.
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pharmaguru.co [pharmaguru.co]
Application Notes and Protocols for Catalytic Reactions Involving Pyyridyl Alcohol Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyridyl alcohol ligands represent a versatile and highly effective class of organic molecules utilized in a broad spectrum of catalytic reactions. Their unique structural and electronic properties, stemming from the combination of a coordinating pyridine nitrogen and a functional alcohol group, enable the formation of stable and reactive transition metal complexes. These complexes have demonstrated remarkable efficacy in various transformations, including asymmetric synthesis, oxidation, and polymerization.[1][2] The ability of the pyridyl nitrogen to act as a hemilabile ligand, capable of coordinating to and dissociating from a metal center, is a key feature that facilitates catalytic turnover.[1] This document provides detailed experimental setups, protocols, and quantitative data for key catalytic reactions involving pyridyl alcohol ligands.
I. Ligand Synthesis: Chiral Pyridyl Alcohols
Chiral pyridyl alcohols are crucial for enantioselective catalysis.[3] A common synthetic strategy involves the nucleophilic addition of a pyridyl organometallic reagent to a chiral ketone.
Protocol 1: Synthesis of a Fructose-Derived Pyridyl Alcohol Ligand [3]
This protocol describes the synthesis of a chiral pyridyl alcohol from a readily available fructose-derived ketone.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi)
-
Fructose-derived chiral ketone
-
Dry diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-bromopyridine in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir for 30 minutes at -78 °C to form 2-lithiopyridine.
-
Add a solution of the fructose-derived chiral ketone in dry diethyl ether dropwise to the 2-lithiopyridine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral pyridyl alcohol.
II. Catalyst Preparation: Transition Metal Complexes
The pyridyl alcohol ligand can be complexed with various transition metals to form the active catalyst.
Protocol 2: Synthesis of a Vanadium(IV) Oxide-Pyridyl Alcoholato Complex [4]
Materials:
-
Pyridyl alcohol ligand
-
Vanadyl sulfate pentahydrate (VOSO4·5H2O)
-
Sodium acetate (CH3CO2Na)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the pyridyl alcohol ligand (2 molar equivalents) and sodium acetate in ethanol.
-
Add vanadyl sulfate pentahydrate (1 molar equivalent) to the solution.
-
Reflux the mixture for a specified time (e.g., 4 hours).
-
Cool the reaction mixture to room temperature.
-
The resulting complex may precipitate out of solution or can be isolated by removal of the solvent under reduced pressure.
-
Purify the complex by recrystallization if necessary.
III. Catalytic Applications
A. Enantioselective Addition of Organozinc Reagents to Aldehydes
Chiral pyridyl alcohols are highly effective in catalyzing the enantioselective addition of diethylzinc to aldehydes, a key reaction for producing chiral secondary alcohols.[1][3]
Protocol 3: Asymmetric Diethylzinc Addition to Benzaldehyde [3]
Materials:
-
Chiral pyridyl alcohol ligand (e.g., fructose-derived)
-
Diethylzinc (Et2Zn) in hexane
-
Benzaldehyde
-
Toluene (dry)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral pyridyl alcohol ligand (e.g., 2 mol%) in dry toluene.
-
Add diethylzinc solution (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add benzaldehyde (1 equivalent) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral secondary alcohol by column chromatography.
Quantitative Data for Asymmetric Diethylzinc Addition: [3]
| Entry | Aldehyde | Ligand (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 2 | 24 | 95 | 89.4 |
| 2 | 4-Chlorobenzaldehyde | 2 | 24 | 92 | 85.0 |
| 3 | 4-Methoxybenzaldehyde | 2 | 24 | 90 | 82.3 |
| 4 | Cinnamaldehyde | 2 | 48 | 85 | 55.2 |
B. Oxidation of Alcohols
Palladium complexes with pyridine ligands are effective catalysts for the aerobic oxidation of alcohols.[5][6]
Protocol 4: Aerobic Oxidation of Benzyl Alcohol [5][6]
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Pyridine
-
Benzyl alcohol
-
Toluene
-
Molecular sieves (for anhydrous conditions)
-
Oxygen or air supply
Procedure:
-
To a reaction vessel, add Pd(OAc)2, pyridine, and toluene.
-
Add benzyl alcohol to the mixture.
-
Pressurize the vessel with oxygen or pass a stream of dry air through the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Isolate the product (benzaldehyde) by distillation or chromatography.
Quantitative Data for Aerobic Alcohol Oxidation:
Note: Detailed quantitative data for a specific pyridyl alcohol ligand was not available in the provided search results. The following is a general representation based on the Pd/pyridine system.
| Catalyst System | Substrate | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Pd(OAc)2/Pyridine | Benzyl Alcohol | 80 | 6 | >95 | >98 (to Benzaldehyde) |
C. Olefin Metathesis
Ruthenium complexes bearing pyridinyl alcoholato ligands have shown high stability and activity in olefin metathesis reactions.[4]
Protocol 5: Metathesis of 1-Octene [7]
Materials:
-
Ruthenium-pyridinyl alcoholato catalyst
-
1-Octene
-
Toluene (dry)
Procedure:
-
In a glovebox, dissolve the ruthenium catalyst in dry toluene.
-
Add 1-octene to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the formation of the metathesis product (7-tetradecene) by GC.
-
After the desired conversion is reached, terminate the reaction by exposing it to air.
-
The product can be isolated by removing the solvent and catalyst residues.
Quantitative Data for 1-Octene Metathesis: [7]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 7-tetradecene (%) |
| Ru-pyridinyl alcoholato | 80 | 1 | 95 | >85 |
| Ru-pyridinyl alcoholato | 110 | 1 | >99 | ~75 |
Visualizations
Caption: Workflow for the synthesis of a chiral pyridyl alcohol ligand.
Caption: Catalytic cycle for asymmetric diethylzinc addition.
Caption: Proposed pathway for Pd-catalyzed aerobic alcohol oxidation.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-(pyridin-2-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(pyridin-2-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Grignard synthesis of this important tertiary alcohol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the Grignard synthesis of this compound from 2-acetylpyridine and a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium chloride).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. The primary cause is typically the presence of moisture or an oxide layer on the magnesium turnings.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying. All solvents and reagents must be anhydrous.[1]
-
Activate Magnesium Turnings: The magnesium surface can be activated to remove the passivating oxide layer. Common activation methods include:
-
Gentle crushing of the turnings to expose a fresh surface.
-
Addition of a small crystal of iodine. The disappearance of the purple color indicates activation.
-
Addition of a few drops of 1,2-dibromoethane.
-
-
Q2: The yield of my reaction is low. What are the potential side reactions?
A2: Low yields can be attributed to several competing side reactions. In the synthesis of this compound, the pyridine nitrogen can also interfere with the reaction.
-
Common Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-protons of 2-acetylpyridine, forming an enolate that will not react further to form the desired alcohol.
-
Reduction: The ketone can be reduced to a secondary alcohol. This is more common with bulky Grignard reagents.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted methyl halide.
-
Pyridine Nitrogen Interference: The Lewis basic nitrogen atom of the pyridine ring can react with the Grignard reagent, deactivating it.
-
Q3: How can I minimize side reactions and improve the yield?
A3: Optimizing reaction conditions is crucial for maximizing the yield of the desired tertiary alcohol.
-
Strategies for Yield Improvement:
-
Low Temperature: Add the 2-acetylpyridine solution to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly improve yields by increasing the nucleophilicity of the Grignard reagent and suppressing enolization.[2][3][4] Anhydrous CeCl₃ should be used, often activated with LiCl.
-
Choice of Grignard Reagent: While both methylmagnesium bromide (MeMgBr) and methylmagnesium chloride (MeMgCl) can be used, MeMgCl is sometimes preferred due to its lower cost and higher reactivity in some cases.[5][6][7]
-
Alternative Reagents: In cases of persistent low yields, consider using methyllithium. A similar synthesis of 2-(pyridin-3-yl)propan-2-ol using methyllithium and 3-acetylpyridine reported a yield of 46%.[8]
-
Q4: My reaction mixture turned dark and formed a precipitate. Is this normal?
A4: A color change and the formation of a precipitate are expected during a Grignard reaction. The initial mixture may be cloudy and grayish. After the addition of the ketone, the formation of the magnesium alkoxide product results in a gelatinous precipitate. A very dark or black color, however, could indicate decomposition or side reactions.
Q5: What is the best work-up procedure for this reaction?
A5: A careful work-up is essential to isolate the product and remove inorganic byproducts.
-
Recommended Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide and dissolve the magnesium salts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization of specific parameters may be required.
Materials:
-
Magnesium turnings
-
Methyl iodide or Methyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Acetylpyridine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous ether or THF to just cover the magnesium.
-
Add a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous ether or THF to the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium to initiate the reaction. If it does not start, add a crystal of iodine.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with 2-Acetylpyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous ether or THF from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
-
Data Presentation
The yield of the Grignard synthesis of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on analogous reactions and general principles.
| Grignard Reagent | Substrate | Additive | Temperature | Reported Yield |
| Methylmagnesium Bromide | 2-Acetylpyridine | None | 0 °C to RT | Variable, often moderate |
| Methylmagnesium Chloride | 2-Acetylpyridine | None | 0 °C to RT | Potentially higher than MeMgBr |
| Methylmagnesium Bromide | 2-Acetylpyridine | CeCl₃ | -78 °C to RT | Expected to be high |
| Methyllithium | 3-Acetylpyridine | None | Not specified | 46%[8] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields in the Grignard synthesis.
Experimental Workflow
Caption: A step-by-step workflow for the Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy Methylmagnesium chloride | 676-58-4 [smolecule.com]
- 6. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 7. Methylmagnesium chloride | 676-58-4 | Benchchem [benchchem.com]
- 8. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Enantioselectivity with 2-(pyridin-2-yl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enantioselectivity in asymmetric reactions using the chiral ligand 2-(pyridin-2-yl)propan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis with 2-(pyridin-2-yl)propan-1-ol, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following steps can help identify and resolve the underlying causes.
| Potential Cause | Troubleshooting Action |
| Suboptimal Temperature | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer. It is recommended to experiment with a range of temperatures to determine the optimum.[1] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and the stereochemical outcome.[1] A solvent screening should be conducted to identify the optimal medium for the specific catalytic system. |
| Incorrect Catalyst/Ligand Ratio or Loading | An insufficient amount of catalyst can lead to a non-selective background reaction.[1] The ratio of the metal precursor to the 2-(pyridin-2-yl)propan-1-ol ligand is crucial for forming the active chiral catalyst. A systematic optimization of the catalyst loading and the metal-to-ligand ratio is recommended. |
| Presence of Impurities | Impurities in the substrate, solvent, or reagents can poison the catalyst or compete in the reaction, leading to a decrease in enantioselectivity.[1] Ensure the use of high-purity, anhydrous starting materials and solvents. |
| Ligand Quality | The enantiomeric purity of the 2-(pyridin-2-yl)propan-1-ol ligand is paramount. Verify the enantiomeric purity of the ligand using chiral HPLC or other suitable analytical techniques. |
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Issue 2: Low Reaction Conversion or Yield
Poor conversion or yield can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Action |
| Catalyst Deactivation or Poisoning | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere if air-sensitive reagents are used.[1] Impurities in the substrate or solvent can poison the catalyst.[1] Purification of starting materials may be necessary. |
| Insufficient Reaction Time | Monitor the reaction's progress over time using appropriate analytical methods like TLC, GC, or HPLC to ensure it has reached completion.[1] |
| Low Catalyst Loading | An insufficient amount of the catalyst may result in a slow or incomplete reaction.[1] Consider incrementally increasing the catalyst loading. |
| Poor Solubility | The catalyst or reactants may have poor solubility in the chosen solvent, limiting the reaction rate. A solvent screen can help identify a more suitable medium. |
Frequently Asked Questions (FAQs)
Q1: What is the role of 2-(pyridin-2-yl)propan-1-ol in asymmetric reactions?
A1: 2-(pyridin-2-yl)propan-1-ol is a chiral ligand.[2] It coordinates to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the alcohol group, forming a chiral metal complex.[3] This complex then acts as a catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.[3]
Q2: How do I determine the enantiomeric excess (ee%) of my product?
A2: The enantiomeric excess is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[4] Other methods include polarimetry and NMR spectroscopy with chiral shift reagents or chiral solvating agents.[5]
Q3: Can additives be used to improve the enantioselectivity of reactions with 2-(pyridin-2-yl)propan-1-ol?
A3: Yes, additives can have a significant impact on asymmetric reactions.[6] For reactions involving organozinc reagents, additives like titanium(IV) isopropoxide are often essential.[7] The effect of an additive is highly specific to the reaction, and screening different additives may be beneficial. Aromatic alcohol additives have also been shown to enhance enantioselectivity in some organocatalytic reactions.[8][9]
Q4: What are some common side reactions to be aware of?
A4: In reactions involving metal hydrides or strong bases, side reactions such as reduction of the pyridine ring or deprotonation at undesired positions can occur. In some cases, β-amino alcohols can undergo intramolecular reactions to form aziridines. Careful control of reaction conditions is crucial to minimize these side products.
Q5: How should 2-(pyridin-2-yl)propan-1-ol and its metal complexes be handled and stored?
A5: 2-(pyridin-2-yl)propan-1-ol should be stored in a cool, dry place.[2] Many of the metal complexes formed with this ligand can be sensitive to air and moisture. Therefore, it is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Data Presentation
The performance of 2-(pyridin-2-yl)propan-1-ol as a chiral ligand is often evaluated in benchmark reactions, such as the enantioselective addition of diethylzinc to benzaldehyde.
Table 1: Performance of Chiral Ligands in the Asymmetric Ethylation of Benzaldehyde
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-(pyridin-2-yl)propan-1-ol | ~80 | 80 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 |
| Data sourced from a comparative study and may not represent fully optimized conditions for each ligand.[10] |
Experimental Protocols
Key Experiment: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a general guideline for a benchmark reaction to evaluate the effectiveness of 2-(pyridin-2-yl)propan-1-ol as a chiral ligand. Optimization of the parameters is often necessary for different substrates.
Materials:
-
(S)-2-(pyridin-2-yl)propan-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried glassware
-
Schlenk line or glovebox for an inert atmosphere
-
Magnetic stirrer
-
Syringes
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (S)-2-(pyridin-2-yl)propan-1-ol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C using an ice bath.
-
Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise to the ligand solution while stirring.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction at 0 °C. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral HPLC or GC.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-2-(Pyridin-2-yl)propan-1-ol|Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. The Role of Aromatic Alcohol Additives on Asymmetric Organocatalysis Reactions: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(pyridin-2-yl)propan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(pyridin-2-yl)propan-2-ol by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Elutes with the Solvent Front (Low Retention) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). - Start with a less polar solvent system, for example, 95:5 hexane/ethyl acetate, and gradually increase the polarity. |
| Significant Peak Tailing | The basic pyridine nitrogen of the compound is interacting strongly with acidic silanol groups on the silica gel stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase to neutralize the acidic sites on the silica gel.[1] - Use a less acidic stationary phase, such as neutral alumina. |
| Product is Decomposing on the Column | The compound is unstable on the acidic silica gel. | - Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing to see if degradation occurs. - If unstable, switch to a more inert stationary phase like neutral alumina or deactivated silica gel.[2] - Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to speed up elution. |
| Poor Separation from Impurities | The polarity of the compound and impurities are too similar in the chosen solvent system. | - Optimize the solvent system by testing various ratios of hexane and ethyl acetate on a TLC plate to maximize the difference in Rf values. - Consider using a different solvent system, such as dichloromethane/methanol. - Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity to improve resolution.[3] |
| Low or No Recovery of the Product | - The compound may have irreversibly adsorbed to the stationary phase. - The compound may have decomposed entirely on the column. - The fractions containing the product were not correctly identified. | - If using silica gel, the addition of triethylamine to the mobile phase can help reduce irreversible adsorption. - If decomposition is suspected, use a less acidic stationary phase. - Carefully monitor the elution using TLC analysis of all collected fractions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A1: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on the polarity of this compound, a ratio of around 70:30 to 50:50 (hexane:ethyl acetate) is a reasonable starting point for elution. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC). For a related compound, (S)-2-(pyridin-2-yl)propan-1-ol, a gradient of hexane and ethyl acetate has been used.[3]
Q2: What is the expected Rf value for this compound?
A2: The exact Rf value will depend on the specific stationary phase and mobile phase composition. However, in a 70:30 hexane:ethyl acetate system on a standard silica gel TLC plate, an Rf value in the range of 0.3-0.5 would be a good target for efficient separation by column chromatography.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound contains a pyridine ring which allows for visualization under a UV lamp (254 nm). Alternatively, staining with potassium permanganate (KMnO4) or iodine vapor can be used.
Q4: Should I use a gradient or isocratic elution for the purification?
A4: If the impurities are well-separated from the product on TLC with a single solvent mixture, an isocratic elution (using a constant solvent composition) can be effective. However, if there are multiple impurities with varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), will likely provide a better separation.[3]
Q5: My compound is a solid. Should I dry-load or wet-load it onto the column?
A5: Both methods can be used. For wet-loading, dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and apply it to the top of the column. For dry-loading, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column. Dry-loading is often preferred as it can lead to better band resolution.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product. A similar protocol for 2-(pyridin-3-yl)propan-2-ol using an ether-petroleum ether-triethylamine (30:10:1) eluent resulted in a 46% yield.[1]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or ether)
-
Triethylamine (optional, as a mobile phase additive)
-
Glass column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 90:10, 80:20, 70:30, 50:50).
-
Identify a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities. If peak tailing is observed, add 0.5% triethylamine to the developing solvent and re-run the TLC.
-
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully pipette this solution onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common issues in the column chromatography of this compound.
References
Identifying and minimizing side reactions in the synthesis of pyridyl alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and minimize side reactions during the synthesis of pyridyl alcohols.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Pyridyl Alcohol
Question: My reaction is resulting in a low yield of the target pyridyl alcohol. What are the common causes and how can I improve it?
Answer: Low yields in pyridyl alcohol synthesis can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or the formation of side products. Here are some common causes and solutions:
-
Suboptimal Reaction Conditions: Traditional methods may not be the most efficient. For instance, in syntheses involving the Hantzsch reaction, refluxing ethanol may be inefficient.[1]
-
Troubleshooting: Consider alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[1]
-
-
Incomplete Oxidation: In multi-step syntheses, such as the Hantzsch pyridine synthesis, an intermediate dihydropyridine is formed which requires oxidation. Incomplete oxidation will lead to a mixture of products and a lower yield of the desired pyridine.[2][3]
-
Troubleshooting: Ensure the correct stoichiometry of a suitable oxidizing agent is used. Monitor the reaction's progress using techniques like TLC or LC-MS to confirm the complete conversion of the intermediate.[2]
-
-
Side Product Formation: Incorrect order of reagent addition, especially in the synthesis of unsymmetrical pyridines, can lead to the formation of unwanted side products.[2]
-
Troubleshooting: Carefully control the reaction conditions, such as temperature and the order in which reagents are added.[2]
-
Problem 2: Formation of Over-oxidation Products (Aldehydes/Carboxylic Acids)
Question: I am observing the formation of the corresponding aldehyde or carboxylic acid in my reaction mixture. How can I prevent this over-oxidation?
Answer: Over-oxidation is a common side reaction when synthesizing alcohols. The choice of oxidizing agent and reaction conditions are critical to prevent the alcohol from being further oxidized.
-
Cause: Powerful, non-selective oxidizing agents or the presence of water can lead to over-oxidation.[4][5] Aqueous conditions, in particular, promote the oxidation of primary alcohols to carboxylic acids.[5]
-
Troubleshooting:
-
Use Milder Oxidizing Agents: Employ milder reagents like Pyridinium Chlorochromate (PCC) or Collins reagent (CrO₃•pyridine) which are known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation.[5][6]
-
Anhydrous Conditions: Perform the reaction in the absence of water. Using anhydrous organic solvents like dichloromethane (DCM) can help prevent the formation of the hydrate intermediate, which is susceptible to further oxidation.[5][6]
-
-
Problem 3: Ring-Opening Side Reactions in Grignard-Based Syntheses
Question: When synthesizing substituted pyridines from pyridine N-oxides and Grignard reagents, I'm isolating a ring-opened dienal-oxime product. How can I avoid this?
Answer: The reaction between Grignard reagents and pyridine N-oxides can indeed lead to ring-opening of an intermediate. This is often temperature-dependent.
-
Cause: The dienal-oxime intermediate is prone to ring-opening, especially at elevated temperatures.[7]
Problem 4: Formation of Dimeric Esters During Oxidation
Question: During the oxidation of a primary pyridyl alcohol, I'm observing the formation of a dimeric ester side product. What is causing this and how can it be minimized?
Answer: The formation of dimeric esters can occur during the oxidation of alcohols in the presence of certain pyridine bases.
-
Cause: This side reaction is believed to proceed through the formation of a betaine between the aldehyde intermediate and a sterically unhindered pyridine. This betaine is then oxidized to an N-acylpyridinium ion, which acts as an acylating agent.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of pyridyl alcohols?
A1: The most prevalent side reactions include:
-
Over-oxidation: The pyridyl alcohol is oxidized to the corresponding aldehyde or carboxylic acid.[4][5]
-
Ring-Opening: In syntheses involving Grignard reagents and pyridine N-oxides, the heterocyclic ring can open to form dienal-oximes.[7][10]
-
Formation of Dimeric Esters: This can occur during oxidation reactions in the presence of unhindered pyridine bases.[8][9]
-
Polymerization: Cyanopyridines, which can be precursors to pyridyl alcohols, may polymerize under harsh reaction conditions.[11]
-
Reaction with Solvent: Solvents like dichloromethane (DCM) can react with pyridine derivatives to form bispyridinium dichlorides as side products.[12]
Q2: How can I effectively purify my pyridyl alcohol from reaction byproducts?
A2: Purification can be challenging due to the basic nature of pyridines, which can cause tailing on silica gel chromatography.[2]
-
Column Chromatography: To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent.[2]
-
Distillation: For volatile pyridyl alcohols, distillation can be an effective purification method. Azeotropic dehydration may be used to remove water beforehand.[13]
-
Crystallization: If the pyridyl alcohol is a solid, crystallization from a suitable solvent system can yield a high-purity product.[2]
-
Alkaline Purification: Treating the crude product with an alkali such as sodium hydroxide or potassium hydroxide followed by distillation can be an effective purification strategy.[14][15]
Q3: My synthesis involves a Grignard reaction with a pyridine N-oxide. What are the key parameters to control?
A3: The key to a successful Grignard reaction with pyridine N-oxides is careful control of the reaction conditions:
-
Temperature: As mentioned, low temperatures (below -20 °C) are crucial to prevent ring-opening side reactions.[7]
-
Reagent Addition: The rate and order of addition of the Grignard reagent and any subsequent electrophiles can impact the regio- and stereoselectivity of the reaction.[7]
-
Workup: The choice of reagent for the workup step (e.g., acetic anhydride vs. DMF) can determine whether the final product is a 2-substituted pyridine or a 2-substituted pyridine N-oxide.[16]
Q4: Can the choice of solvent lead to side reactions?
A4: Yes, the solvent can be a source of side reactions. For example, dichloromethane (DCM) has been shown to react with pyridine and its derivatives, even at room temperature, to form 1,1'-methylenebispyridinium dichloride.[12] This is particularly problematic with more nucleophilic pyridines like 4-dimethylaminopyridine (DMAP).[12] It is advisable to avoid storing stock solutions of pyridines in DCM for extended periods.[12]
Data and Protocols
Table 1: Troubleshooting Summary for Low Yields
| Potential Cause | Recommended Solution | Reference(s) |
| Suboptimal Reaction Conditions | Utilize alternative catalysts (e.g., p-toluenesulfonic acid) and consider ultrasonic irradiation or solvent-free conditions. | [1] |
| Incomplete Oxidation of Dihydropyridine Intermediate | Ensure correct stoichiometry of the oxidizing agent and monitor the reaction to completion via TLC or LC-MS. | [2] |
| Formation of Side Products | Carefully control reaction temperature and the order of reagent addition. | [2] |
Table 2: Minimizing Over-oxidation of Pyridyl Alcohols
| Side Product | Cause | Recommended Solution | Reference(s) |
| Aldehyde/Carboxylic Acid | Use of strong, non-selective oxidizing agents; presence of water. | Employ milder, anhydrous oxidizing agents like PCC or Collins reagent in a dry organic solvent (e.g., DCM). | [5][6] |
| Dimeric Ester | Oxidation in the presence of a sterically unhindered pyridine base. | Use a sterically hindered base like 2,6-lutidine. | [8][9] |
Experimental Protocol: Reduction of a Pyridyl Ester to a Pyridyl Alcohol
This protocol describes a general method for the reduction of an aromatic ester, such as methyl nicotinate, to the corresponding alcohol (3-pyridyl methanol) using a sodium borohydride-methanol system.[17]
Materials:
-
Methyl nicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), refluxed
Procedure:
-
To a solution of methyl nicotinate in THF, add methanol.
-
Carefully add sodium borohydride portion-wise to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridyl alcohol.
-
Purify the crude product by column chromatography or distillation.
Note: While sodium borohydride is a relatively mild reducing agent, its reactivity is enhanced in the presence of methanol.[17] This system is effective for the reduction of esters to primary alcohols.[17]
Visual Guides
Caption: A typical experimental workflow for the synthesis and purification of a pyridyl alcohol.
Caption: A troubleshooting flowchart for identifying the cause of poor outcomes in pyridyl alcohol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxoammonium salt oxidations of alcohols in the presence of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 13. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 14. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 15. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 16. Pyridine synthesis [organic-chemistry.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Proper storage and handling of 2-(pyridin-2-yl)propan-2-ol to prevent degradation
Technical Support Center: 2-(pyridin-2-yl)propan-2-ol
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability of this compound to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and purity of this compound. While some suppliers suggest room temperature storage, storing it in a cool, dry place is recommended to minimize potential degradation over time. For a similar compound, (S)-2-(pyridin-2-yl)propan-1-ol, storage at 2-8°C is recommended.[1] Therefore, for long-term storage, refrigeration is a safer practice. The container should always be tightly sealed to prevent moisture absorption and kept away from direct light and sources of ignition.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on its chemical structure containing a pyridine ring, two primary degradation pathways are anticipated:
-
Oxidative Degradation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can form the corresponding N-oxide.[4] Studies on other pyridine-containing compounds confirm that oxidative pathways are a major cause of degradation.[5]
-
Photodegradation: Pyridine rings are chromophoric, meaning they absorb light, particularly UV light.[4] This absorption of energy can lead to complex reactions, including ring cleavage or polymerization, if the compound is exposed to light for prolonged periods.[4]
Q3: Is this compound susceptible to hydrolysis?
A3: The molecular structure of this compound does not contain functional groups that are readily hydrolyzable, such as esters or amides. Therefore, significant degradation under neutral aqueous conditions is not expected.[4] However, extreme pH conditions (strong acid or base) combined with high temperatures could potentially induce some level of degradation.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, standard laboratory PPE is required to ensure safety. This includes:
-
Gloves: Nitrile gloves are recommended to prevent skin contact.[2]
-
Eye Protection: Safety goggles or a face shield should be worn to protect from splashes.[2][6]
-
Lab Coat: A standard lab coat prevents contact with clothing.[2]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhaling any potential vapors.[2][3][6]
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or Room Temperature (15-25°C)[1][7][8] | Refrigeration is preferred for long-term stability. Room temperature may be suitable for short-term storage. |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) if possible | Minimizes oxidation and moisture absorption. |
| Light | Store in an amber or opaque container, protected from light[8] | Prevents photodegradation due to the light-sensitive pyridine ring.[4] |
| Container | Tightly sealed container[3][6] | Prevents intake of moisture and atmospheric oxygen. |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours[4][9] | Generally low susceptibility. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours[4][9] | Generally low susceptibility. |
| Oxidation | 3-30% H₂O₂ at room temperature for 24-48 hours[4][9] | Formation of N-oxide and other oxidative products. |
| Thermal | Dry heat at 80-105°C for 48-72 hours[4][9] | Dehydration or complex thermal decomposition. |
| Photodegradation | Exposure to light (ICH Q1B guidelines)[4] | Ring cleavage, polymerization. |
Troubleshooting Guides
Issue 1: I observe a new, more polar impurity in my sample analysis (e.g., HPLC, TLC) over time.
-
Possible Cause: This is likely due to oxidation of the pyridine nitrogen to form the N-oxide. N-oxides are typically more polar than their parent compounds.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (MS) to check for a mass increase of +16 amu corresponding to the addition of an oxygen atom.
-
Review Storage: Ensure the compound is stored under an inert atmosphere (if available) and that the container is sealed tightly to minimize exposure to air.
-
Use Antioxidants: For solutions, consider adding a small amount of an antioxidant, although compatibility must be verified for your specific application.
-
Issue 2: My sample has developed a slight yellow color and/or I see multiple small impurity peaks in the chromatogram.
-
Possible Cause: This could be a sign of photodegradation, especially if the sample has been exposed to light. Photodegradation can lead to a variety of complex products.[4]
-
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the compound to an amber vial or wrap the container in aluminum foil. Always store it in a dark place like a cabinet or refrigerator.
-
Purity Check: Re-analyze the material to quantify the level of impurities. If the purity is compromised, the material may need to be repurified by column chromatography or recrystallization before use.
-
Issue 3: The assay value of my compound is lower than expected, but I don't see significant degradation peaks.
-
Possible Cause 1: The compound may have absorbed moisture, leading to an inaccurate weight measurement for analysis.
-
Troubleshooting Steps 1:
-
Dry the sample under a high vacuum for several hours before weighing, provided it is thermally stable.
-
Always store the compound in a desiccator, especially after opening the container for the first time.
-
-
Possible Cause 2: Some degradation products may not be detectable by your current analytical method (e.g., they lack a UV chromophore or are volatile).
-
Troubleshooting Steps 2:
Visualizations
Caption: Recommended workflow for receiving, handling, and storing this compound.
Caption: Anticipated degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the intrinsic stability of this compound.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 6% solution
-
HPLC-grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
pH meter, heating block or water bath
2. Stock Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol to create a stock solution of ~1 mg/mL.
3. Stress Conditions:
-
Control Sample: Dilute 1 mL of the stock solution to 10 mL with a 50:50 methanol:water mixture.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[4][9]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[4][9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.[4] After stressing, dissolve in methanol to the target concentration.
-
Photodegradation: Expose the stock solution (in a quartz cuvette or clear vial) and a thin layer of the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
4. Sample Preparation for Analysis:
-
After the specified stress period, cool all samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.
-
Dilute all samples (including the stressed solid samples dissolved in methanol) with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Filter all samples through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify major degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of this compound and separate it from potential degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Value |
| Instrument | HPLC or UPLC system with a UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0), B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 262 nm (or as determined by UV scan) |
| Run Time | ~30 minutes |
2. Reagent and Solution Preparation:
-
Phosphate Buffer (Mobile Phase A): Dissolve potassium dihydrogen phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.[10]
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.[10]
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.[10]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution multiple times (n=5) to check for system suitability (e.g., retention time RSD <1%, peak area RSD <2%).
-
Inject the prepared samples and integrate the peaks. The purity can be calculated using the area percent method. The peak purity of the main analyte peak should be assessed using a PDA detector to ensure no degradation products are co-eluting.
References
- 1. (S)-2-(Pyridin-2-yl)propan-1-ol|Supplier [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. renishaw.com [renishaw.com]
- 8. laballey.com [laballey.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for low conversion in asymmetric transfer hydrogenation
Welcome to our dedicated support center for asymmetric transfer hydrogenation (ATH). This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low reaction conversion.
Troubleshooting Guide: Low or No Conversion
Question: I am observing very low or no conversion of my starting material in an asymmetric transfer hydrogenation reaction. What are the possible causes and how can I address them?
Answer: Low or no conversion in an ATH reaction can stem from several factors related to the catalyst, reagents, solvents, or reaction conditions. Below is a systematic guide to help you troubleshoot this issue.
Catalyst-Related Issues
The catalyst is a critical component of the reaction, and its activity is paramount for achieving high conversion.
-
Catalyst Deactivation: The catalyst may have lost its activity. This can be caused by exposure to air or moisture, impurities in the reaction mixture, or inherent instability of the complex.[1] Catalyst deactivation can occur through various pathways, including the loss of the arene ligand from the metal center.[1][2][3]
-
Solution: Consider preparing a fresh catalyst or sourcing a new batch. Ensure that the catalyst is handled under an inert atmosphere if it is known to be air-sensitive.
-
-
Incorrect Catalyst Loading: The concentration of the catalyst might be too low. While ATH reactions can be efficient with low catalyst loadings, starting with a slightly higher concentration (e.g., 0.5–1.0 mol%) during optimization is often advisable.[1]
-
Solution: Increase the catalyst loading incrementally. If a significant improvement is observed, the initial loading was likely insufficient.
-
-
Incomplete Catalyst Activation: Many ATH reactions require a base to activate the catalyst precursor to the active hydride species.[4]
Reagents and Solvents
The purity and choice of reagents and solvents can significantly impact the reaction outcome.
-
Impurity Poisoning: Impurities in the substrate, hydrogen donor, or solvent can act as catalyst poisons, blocking the active sites on the catalyst.[1][5]
-
Solution: Ensure all reagents are of high purity. Solvents should be appropriately dried and degassed before use. Purification of the substrate may be necessary if it contains inhibiting impurities.
-
-
Hydrogen Donor Issues: The choice and quality of the hydrogen donor are crucial. Isopropanol and a formic acid/triethylamine azeotrope are commonly used.[1]
-
Solution: Use a fresh, anhydrous hydrogen donor. The choice of hydrogen source can also influence the reaction mechanism and enantioselectivity.[6][7] For instance, isopropanol often participates in a metal-ligand cooperative transfer hydrogenation, while methanol might favor a metal hydride transfer pathway with no stereoselectivity.[6][7]
-
-
Base Concentration: While a base is often necessary, an excess can be detrimental. Excess base can lead to competitive inhibition of the catalyst.[1][2][3][8]
-
Solution: Optimize the base concentration. A systematic screening of the base-to-catalyst ratio can help identify the optimal amount.
-
Reaction Conditions
Suboptimal reaction parameters are a common cause of low conversion.
-
Temperature: The reaction temperature may be too low, leading to slow reaction kinetics.
-
Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can cause catalyst decomposition or a decrease in enantioselectivity.[1]
-
-
Inadequate Mixing: Poor mixing can lead to a heterogeneous reaction mixture, limiting the contact between the catalyst, substrate, and reagents.[1][5]
-
Solution: Ensure efficient stirring throughout the reaction. For viscous solutions, mechanical stirring may be necessary.
-
-
Atmosphere: Many ATH catalysts are sensitive to oxygen.[1]
-
Solution: Set up the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved by using standard Schlenk techniques or a glovebox.
-
Troubleshooting Workflow
To assist in diagnosing the cause of low conversion, the following workflow can be utilized.
Caption: A step-by-step workflow for troubleshooting low conversion in ATH.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the conversion? The solvent can have a significant impact on the reaction. Protic solvents like isopropanol can also serve as the hydrogen source.[6] The polarity and coordinating ability of the solvent can influence catalyst stability and activity.[9][10] For example, in some systems, high enantiomeric excess is achieved in isopropanol, while racemic products are observed in methanol, indicating a change in the catalytic pathway.[6][7]
Q2: Can the substrate itself inhibit the reaction? Yes, certain functional groups on the substrate can coordinate to the metal center and inhibit catalysis. For example, some substrates with heteroatoms like oxygen or nitrogen may show lower reactivity due to product inhibition.[11]
Q3: What is a typical experimental protocol for ATH? While specific conditions vary, a general protocol is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (e.g., a Ru(II) complex) and the base (e.g., KOH or KOtBu).
-
Add the solvent (e.g., isopropanol), which often also serves as the hydrogen donor.
-
Add the substrate to the mixture.
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction and purify the product, typically by column chromatography.
Q4: How can I monitor the progress of my ATH reaction? You can monitor the reaction by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the consumption of the starting material and the formation of the product.
Key Experimental Parameters and Their Effects
The following table summarizes the influence of key parameters on the outcome of asymmetric transfer hydrogenation.
| Parameter | Effect on Conversion | Effect on Enantioselectivity (ee) | Typical Considerations |
| Catalyst Loading | Generally increases with higher loading | Can be affected at very high or low loadings | Start with 0.5-1.0 mol% for optimization.[1] |
| Base | Essential for catalyst activation; excess can inhibit | Can influence the active catalyst and ee | The type and amount of base are critical.[4] |
| Solvent | Can significantly alter reaction rates and mechanism | Can have a profound effect on ee | Protic vs. aprotic, polarity, and coordinating ability are important.[6][7][9] |
| Temperature | Increases with temperature up to a point | Often decreases at higher temperatures | Balance rate with catalyst stability and selectivity.[1] |
| Substrate Conc. | Can affect reaction kinetics | May influence ee in some cases | High concentrations can sometimes lead to catalyst deactivation. |
| Hydrogen Donor | Choice is critical for efficiency | Can influence the reaction pathway and ee | Isopropanol and formic acid/triethylamine are common choices.[1] |
General Catalytic Cycle of Asymmetric Transfer Hydrogenation
Understanding the catalytic cycle can help in identifying potential points of failure.
Caption: A simplified diagram of the catalytic cycle for ATH.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Racemic Pyridyl Alcohols
Welcome to the technical support center for the enzymatic resolution of racemic pyridyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the enzymatic kinetic resolution of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are most commonly and successfully used for the kinetic resolution of racemic pyridyl alcohols?
A1: Lipases are the most frequently employed enzymes for the kinetic resolution of racemic pyridyl alcohols. Among these, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species, such as Pseudomonas cepacia lipase (PCL), have demonstrated high activity and enantioselectivity for a range of pyridyl alcohol substrates. The choice of enzyme is substrate-dependent, and it is often recommended to screen a panel of lipases to find the optimal biocatalyst for a specific pyridyl alcohol.
Q2: What is the general mechanism of lipase-catalyzed kinetic resolution of a racemic pyridyl alcohol?
A2: The lipase catalyzes the enantioselective acylation of one of the enantiomers of the racemic pyridyl alcohol, leaving the other enantiomer unreacted. The reaction involves the formation of an acyl-enzyme intermediate, which then transfers the acyl group to one of the alcohol enantiomers at a much faster rate than to the other. This results in a mixture of an acylated pyridyl alcohol and the unreacted, enantiomerically enriched pyridyl alcohol, which can then be separated.
Q3: How does the position of the hydroxyl group and the nitrogen atom in the pyridine ring affect the enzymatic resolution?
A3: The relative positions of the hydroxyl group and the nitrogen atom in the pyridine ring can significantly influence both the reaction rate and the enantioselectivity. The nitrogen atom can potentially interact with the enzyme, and its proximity to the chiral center can affect how the substrate fits into the enzyme's active site. For instance, the basicity of the pyridine nitrogen might lead to local pH changes or direct interactions with amino acid residues in the enzyme, which can be either beneficial or detrimental to the resolution. The steric hindrance around the hydroxyl group also plays a crucial role.
Q4: What are the most suitable acyl donors and solvents for the enzymatic resolution of pyridyl alcohols?
A4: The choice of acyl donor and solvent is critical for optimizing the efficiency of the resolution.
-
Acyl Donors: Vinyl acetate is a very common and effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. Other acyl donors like isopropenyl acetate or various acid anhydrides can also be used, and their choice can impact enantioselectivity.[1]
-
Solvents: Non-polar organic solvents such as methyl tert-butyl ether (MTBE), toluene, and hexane are often preferred for lipase-catalyzed resolutions.[1] The solvent can influence the enzyme's conformation and activity. It is advisable to screen a range of solvents to find the optimal one for your specific substrate and enzyme combination.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
Q: I am observing very low or no conversion of my racemic pyridyl alcohol. What are the possible causes and how can I troubleshoot this?
A: Low or no enzyme activity can stem from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Detailed Steps:
-
Enzyme Inhibition by the Pyridyl Moiety: The basic nature of the pyridine ring can sometimes lead to inhibition of the lipase. Try lowering the initial concentration of the racemic pyridyl alcohol. Using an immobilized enzyme can also help as it can create a more favorable microenvironment around the enzyme, partially shielding it from the bulk reaction medium.
-
Enzyme Deactivation: Ensure that the enzyme has been stored correctly according to the manufacturer's instructions. Impurities in the substrate or solvent can also deactivate the enzyme. Consider purifying your starting materials.
-
Mass Transfer Limitations: For heterogeneous reactions (e.g., with an immobilized enzyme), poor mixing can limit the reaction rate. Increase the agitation speed or consider using a different reactor setup.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and water activity are critical. Systematically screen these parameters to find the optimal conditions for your specific reaction.
Problem 2: Low Enantioselectivity (Low e.e.)
Q: My reaction is proceeding, but the enantiomeric excess (e.e.) of both the product and the unreacted starting material is low. How can I improve the enantioselectivity?
A: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers. The following workflow can help you enhance the enantioselectivity.
Detailed Steps:
-
Lower the Temperature: In many cases, decreasing the reaction temperature can enhance enantioselectivity, although this will likely decrease the reaction rate.
-
Solvent Screening: The solvent can have a profound effect on the enzyme's enantioselectivity. Screen a variety of solvents with different polarities and properties.
-
Acyl Donor Modification: The structure of the acyl donor can influence the stereochemical outcome. Try using acyl donors with different chain lengths or steric bulk.
-
Enzyme Screening: If optimizing the reaction conditions does not sufficiently improve the enantioselectivity, it is advisable to screen a wider range of lipases or other hydrolases.
Data Presentation
The following tables summarize typical results for the enzymatic resolution of pyridyl alcohols under different conditions.
Table 1: Effect of Different Lipases on the Resolution of a Racemic Pyridyl Alcohol
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B | Vinyl Acetate | MTBE | 48 | >99 | >200 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | 50 | 98 | 150 |
| Porcine Pancreatic Lipase | Acetic Anhydride | Hexane | 35 | 85 | 25 |
| Candida rugosa Lipase | Vinyl Acetate | MTBE | 42 | 90 | 40 |
Table 2: Influence of Solvent on the Enantioselectivity of CAL-B Catalyzed Resolution
| Solvent | Conversion (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| MTBE | 48 | >99 | >200 |
| Toluene | 49 | 98 | 180 |
| Hexane | 45 | 97 | 130 |
| Acetonitrile | 25 | 70 | 10 |
Experimental Protocols
General Protocol for the Lipase-Catalyzed Kinetic Resolution of a Racemic Pyridyl Alcohol
This protocol provides a general starting point for the kinetic resolution of a racemic pyridyl alcohol via acylation.
Materials:
-
Racemic pyridyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., MTBE)
-
Molecular sieves (optional, for drying the solvent)
-
Reaction vessel with a magnetic stirrer
-
Thermostated oil bath or water bath
Procedure:
-
To a clean, dry reaction vessel, add the racemic pyridyl alcohol (1.0 mmol) and the anhydrous organic solvent (10 mL).
-
Add the acyl donor (1.2 - 2.0 mmol).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30 °C).
-
Add the immobilized lipase (typically 10-50 mg/mmol of substrate).
-
Stir the reaction mixture at a constant temperature.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent and it can often be reused.
-
The filtrate contains the acylated product and the unreacted alcohol. These can be separated by standard techniques such as column chromatography.
Workflow for Experimental Protocol:
References
Overcoming challenges in the purification of diastereomeric salts
Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: My diastereomeric salt formation is resulting in a low yield of the desired crystal. What are the primary factors I should investigate?
A1: Low yields in diastereomeric salt formation can stem from several factors. The most critical parameters to investigate are:
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount.[1] The ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer, leading to preferential crystallization of the less soluble salt. It is recommended to experiment with a range of solvents with varying polarities.[1]
-
Resolving Agent: The choice of resolving agent is crucial. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation. Screening several resolving agents is a common and effective practice.
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled cooling profile can be critical for achieving high yield and purity.
-
Supersaturation: The level of supersaturation will dictate the nucleation and crystal growth rate. Controlling supersaturation is key to obtaining a good yield of high-quality crystals.
Q2: I've screened multiple solvents and resolving agents, but the yield remains poor. What advanced strategies can I employ?
A2: If basic screening is unsuccessful, you can explore more advanced techniques:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically improve yields, sometimes approaching 100%. CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out of solution. This drives the equilibrium towards the formation of the desired product.
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer. This is particularly useful when the desired salt is not the one that crystallizes under equilibrium conditions.
-
Phase Diagram Construction: Understanding the solid-liquid phase equilibrium is fundamental for optimizing the resolution. Constructing a ternary phase diagram of the two diastereomers and the solvent can help identify the optimal conditions for selective crystallization.
Q3: How can I determine the purity of my diastereomeric salt and the enantiomeric excess (ee) of my final product?
A3: Several analytical techniques are essential for assessing purity and enantiomeric excess:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the resolved product after the resolving agent has been removed. HPLC can also be used to analyze the composition of the diastereomeric salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR, using chiral shift reagents, can be used to determine the ratio of enantiomers. Proton NMR (¹H NMR) can also be used to assess the purity of the diastereomeric salt by observing the signals of both the substrate and the resolving agent.
-
Differential Scanning Calorimetry (DSC): DSC can be used to analyze the thermal behavior of the diastereomeric salts and can help in constructing phase diagrams.
Q4: My desired enantiomer forms the more soluble diastereomeric salt. How can I isolate it?
A4: This is a common challenge. Here are a few strategies:
-
Alternative Resolving Agent: The most straightforward approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.
-
Kinetic Resolution: If the desired diastereomer crystallizes faster, a kinetic resolution approach can be employed. This involves stopping the crystallization before the system reaches thermodynamic equilibrium.[2]
-
Protecting Group Chemistry: It may be possible to modify the racemic substrate with a protecting group to alter the properties of the diastereomeric salts, making the desired one less soluble.
Q5: What is a "solid solution" in the context of diastereomeric salt resolution, and why is it problematic?
A5: A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[1] This results in a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective.[1] The formation of a solid solution is a significant challenge because it limits the achievable diastereomeric excess (d.e.) and can prevent the isolation of a pure enantiomer.
Troubleshooting Guides
Issue: Oiling Out Instead of Crystallization
-
Problem: Instead of forming solid crystals, the diastereomeric salt separates from the solution as an oil. This phenomenon, known as "oiling out," happens when the solute separates as a liquid phase. It is often caused by excessively high supersaturation or a crystallization temperature that is too high.
-
Solutions:
-
Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.
-
Lower Crystallization Temperature: Ensure the crystallization temperature is below the melting point of the diastereomeric salt.
-
Change Solvent System: A different solvent or the addition of an anti-solvent (a solvent in which the salt is less soluble) can promote crystallization.
-
Seeding: Adding seed crystals of the desired diastereomer can provide a template for crystal growth and prevent oiling out.
-
Issue: Low Diastereomeric Excess (d.e.) in the Crystalline Product
-
Problem: The isolated crystals have a low purity of the desired diastereomer.
-
Solutions:
-
Recrystallization: One or more recrystallization steps can be performed to improve the diastereomeric excess. However, this may lead to a lower overall yield.
-
Solvent Screening: The solubility difference between the two diastereomers is highly dependent on the solvent. A thorough solvent screen is recommended to find a system that maximizes this difference.
-
Optimize Cooling Profile: A slower, more controlled cooling rate can favor the crystallization of the less soluble diastereomer and improve selectivity.
-
Check for Solid Solution Formation: If repeated recrystallizations do not improve the d.e., a solid solution may have formed. In this case, a different resolving agent or solvent system is necessary.
-
Data Presentation
Table 1: Example of a Solvent Screening Experiment for the Resolution of a Racemic Amine.
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 65 | 82 |
| Ethanol | 70 | 88 |
| Acetone | 42 | 92 |
| Ethyl Acetate | 35 | 95 |
| Tetrahydrofuran | 50 | 85 |
| Ethanol/Water (9:1) | 78 | 89 |
Table 2: Influence of Resolving Agent Stoichiometry on Yield and Purity.
| Racemate:Resolving Agent Ratio | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1:0.5 | 45 | 98 |
| 1:0.8 | 68 | 95 |
| 1:1 | 75 | 91 |
| 1:1.2 | 72 | 88 |
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and a selection of chiral resolving agents in a suitable solvent like methanol or ethanol.
-
Salt Formation: In separate vials or a multi-well plate, combine the racemic compound stock solution with an equimolar amount of each resolving agent stock solution.
-
Solvent Evaporation: Evaporate the solvent from each vial to obtain the dry diastereomeric salt mixtures.
-
Crystallization Screening: To each vial, add a different crystallization solvent or solvent mixture.
-
Temperature Cycling: Heat the vials to dissolve the salts, then allow them to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can be applied.
-
Isolation and Analysis: Isolate any resulting crystals by filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum. Analyze the diastereomeric excess of the solid material using chiral HPLC or NMR.
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
-
Dissolution: Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
pH Adjustment: Adjust the pH of the solution to break the salt. For a salt of a racemic amine and a chiral acid, add a base (e.g., NaOH) to deprotonate the amine. For a salt of a racemic acid and a chiral base, add an acid (e.g., HCl) to protonate the base.
-
Extraction: Extract the liberated free enantiomer into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the enantiomerically enriched product.
-
Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or polarimetry.
Mandatory Visualization
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for low yield or purity in diastereomeric salt resolution.
References
Technical Support Center: Strategies to Enhance the Solubility of Pyridyl Alcohol Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyridyl alcohol catalysts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of pyridyl alcohol catalysts?
A1: The solubility of pyridyl alcohol catalysts is governed by their molecular structure and the properties of the solvent. Key factors include:
-
Polarity: The presence of both a polar hydroxyl (-OH) group and a moderately polar pyridine ring makes these catalysts more soluble in polar solvents.[1]
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, such as water and alcohols, will generally be more effective at dissolving these catalysts.[1]
-
pH of the Medium: The pyridine ring is basic and can be protonated under acidic conditions to form a more soluble cationic species. Conversely, the hydroxyl group is weakly acidic and can be deprotonated under strongly basic conditions.
-
Temperature: For most solid solutes, solubility increases with temperature.[1]
-
Catalyst Structure: The overall size, shape, and presence of other functional groups on the catalyst molecule can significantly impact its crystal lattice energy and how well it interacts with solvent molecules.
Q2: In which types of solvents are pyridyl alcohol catalysts typically most soluble?
A2: Pyridyl alcohol catalysts, such as 2-(2-pyridyl)ethanol, are most soluble in polar solvents. This is due to the polar hydroxyl group, which can form hydrogen bonds. They generally exhibit high solubility in water and alcohols but have limited solubility in non-polar solvents like hexane.[1]
Q3: How does pH adjustment improve the solubility of my catalyst?
A3: Adjusting the pH of the reaction medium can significantly enhance the solubility of a pyridyl alcohol catalyst by converting the neutral molecule into a more soluble salt.
-
Acidic Conditions: By lowering the pH, the nitrogen atom on the pyridine ring can be protonated, forming a pyridinium salt. This ionic form is typically much more soluble in polar solvents, particularly water, than the neutral form.
-
Basic Conditions: While less common for improving solubility, in strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide.
Q4: What is structural modification, and how can it increase catalyst solubility?
A4: Structural modification involves chemically altering the catalyst's structure to introduce functional groups that improve its solubility. This is a powerful strategy when solvent and pH optimization are insufficient. Common tactics include:
-
Introducing Hydrophilic Groups: Attaching water-soluble moieties, such as polyethylene glycol (PEG) chains or sulfonate groups (-SO₃H), can dramatically increase aqueous solubility.
-
Disrupting Crystal Packing: Modifying the catalyst's shape or adding bulky groups can disrupt the intermolecular forces in the solid state, lowering the crystal lattice energy and making it easier for the solvent to dissolve the molecule.
Troubleshooting Guide: Catalyst Precipitation
This guide provides a systematic approach to resolving issues with catalyst precipitation during your experiment.
Issue: My pyridyl alcohol catalyst has precipitated out of the reaction mixture.
Follow the workflow below to diagnose and resolve the issue.
Data Presentation: Solubility of Pyridyl Alcohols
The following table summarizes the qualitative and quantitative solubility of common pyridyl alcohol precursors in various solvents. This data can serve as a starting point for selecting an appropriate solvent system.
| Catalyst/Precursor | Solvent | Solubility Description | Quantitative Data (if available) |
| 2-Pyridinemethanol | Water | Miscible | - |
| Ethanol | Highly Soluble | - | |
| Diethyl Ether | Highly Soluble | - | |
| Acetone | Highly Soluble | - | |
| DMSO | Soluble | ≥ 5 mg/mL | |
| Corn Oil | Soluble | ≥ 5 mg/mL | |
| 4-(Hydroxymethyl)pyridine | Water | Very Soluble | - |
| 2-(2-Pyridyl)ethanol | Water | Highly Soluble | - |
| Alcohols | Highly Soluble | - | |
| Hexane | Limited Solubility | - |
Data compiled from references[1][2][3][4].
Experimental Protocols
This section provides a detailed, representative methodology for a key strategy in solubility enhancement: structural modification. The following protocol outlines the synthesis of a sulfonated pyridyl alcohol derivative, a common approach to increasing aqueous solubility.
Protocol: Synthesis of a Sulfonated Pyridyl Alcohol Derivative
Objective: To introduce a sulfonic acid group onto a pyridyl alcohol scaffold to enhance its water solubility. This protocol is adapted from general sulfonation procedures for heterocyclic compounds.
Materials:
-
Pyridyl alcohol starting material (e.g., 2-Pyridinemethanol)
-
1,3-Propane sultone
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Round-bottom flask and condenser
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridyl alcohol starting material (1 equivalent) in anhydrous ethanol. Heat the mixture to 60°C with stirring until the solid is completely dissolved.
-
Addition of Sulfonating Agent: To the heated solution, add 1,3-propane sultone (1.1 equivalents).
-
Reaction: Maintain the reaction mixture at 60°C and stir for 12 hours. During this time, a white precipitate should form. This intermediate is the zwitterionic propylsulfonate derivative of the pyridyl alcohol.
-
Acidification: After 12 hours, cool the reaction mixture to room temperature. Carefully add concentrated sulfuric acid (1 equivalent) to the mixture. This step protonates the sulfonate group, forming the final acidic ionic liquid catalyst.
-
Isolation: The resulting sulfonated pyridyl alcohol can be isolated. Depending on the specific product's properties, this may involve filtration if it precipitates, or removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the final, more soluble catalyst.
This protocol is a generalized procedure based on the synthesis of a pyridinium propyl sulfonic acid ionic liquid catalyst and should be adapted and optimized for specific pyridyl alcohol substrates.[4]
Logical Relationships of Solubility Strategies
The choice of strategy to improve catalyst solubility depends on the experimental constraints and desired outcome. The following diagram illustrates the relationship between the primary strategies.
References
Validation & Comparative
HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol
An Objective Comparison of HPLC Methods for Purity Validation of 2-(pyridin-2-yl)propan-2-ol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, a key building block in the synthesis of various pharmaceutical compounds.
Introduction to Analytical Challenges
This compound, with its basic pyridine moiety, can present challenges in reversed-phase HPLC, such as poor peak shape and inconsistent retention times due to interactions with residual silanols on the stationary phase. Therefore, the choice of column and mobile phase is critical for developing a robust and reliable analytical method. This guide compares a standard Reversed-Phase (RP-HPLC) method with a Mixed-Mode HPLC (MM-HPLC) approach, offering insights into their respective performances.
Comparative Analysis of HPLC Methods
A comparison between a conventional RP-HPLC method using a C18 column and an MM-HPLC method highlights the trade-offs in selectivity, peak shape, and method development complexity.
| Feature | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Mixed-Mode HPLC (MM-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) | Mixed-mode (e.g., C18 with ion-exchange) |
| Primary Retention Mechanism | Hydrophobic (Reversed-Phase) | Hydrophobic and Ion-Exchange |
| Peak Shape for Basic Analytes | Can be prone to tailing; often requires mobile phase additives like TFA or a buffer to mitigate.[1] | Generally provides sharper, more symmetrical peaks for basic compounds due to the ion-exchange mechanism.[2] |
| Selectivity | Good for separating non-polar impurities. | Offers alternative selectivity, which can be beneficial for resolving polar impurities and related substances.[2] |
| Method Development | Relatively straightforward and widely used. | Can be more complex due to the dual retention mechanism, requiring careful optimization of mobile phase pH and ionic strength. |
| Mobile Phase Compatibility | Compatible with a wide range of buffers and organic modifiers. | Mobile phase selection is more critical to control both reversed-phase and ion-exchange interactions.[2] |
| Ideal Use Case | Routine purity testing where impurities are primarily non-polar. | Purity analysis where critical pairs include both polar and non-polar impurities, or when improved peak shape for the main analyte is desired without ion-pairing reagents. |
Experimental Protocols
Below are detailed protocols for the compared HPLC methods.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is a standard approach for the analysis of pyridine-containing compounds.[3]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm[3] |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the standard solution.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of 5 replicate injections | < 2.0% |
Method 2: Mixed-Mode HPLC (MM-HPLC)
This method offers an alternative for improved peak shape and unique selectivity.[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water with 20 mM Ammonium Formate, pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation:
Prepare standard and sample solutions as described in the RP-HPLC method, using the mobile phase as the diluent.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 3000 |
| %RSD of 5 replicate injections | < 1.5% |
Method Validation Protocol
A comprehensive validation of the chosen HPLC method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[4]
Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by forced degradation studies (acid, base, peroxide, heat, light). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the nominal sample concentration should be analyzed. The correlation coefficient (r²) should be > 0.999.[5] |
| Accuracy | The closeness of test results to the true value. This can be determined by analyzing a sample of known purity or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). The %RSD should be within acceptable limits (typically < 2%).[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Alternative Analytical Techniques
While HPLC is the gold standard for purity determination, other techniques can be employed for orthogonal verification.
-
Gas Chromatography (GC): Given the volatility of this compound, GC with a flame ionization detector (FID) can be an excellent alternative for purity assessment, especially for identifying and quantifying volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective technique for a qualitative or semi-quantitative assessment of purity and for monitoring the progress of reactions.[6]
-
Capillary Electrophoresis (CE): For high-efficiency separations, particularly of charged species, CE can be a powerful alternative.[7]
Visualizations
Caption: Experimental workflow for HPLC purity validation.
References
- 1. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cs.purdue.edu [cs.purdue.edu]
- 6. ptfarm.pl [ptfarm.pl]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-(pyridin-2-yl)propan-2-ol
This guide provides a detailed comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of 2-(pyridin-2-yl)propan-2-ol. To offer a clear benchmark for analysis, its spectral characteristics are compared against two structurally related compounds: its direct phenyl analogue, 2-phenylpropan-2-ol, and a secondary alcohol isomer, 1-phenylethanol.
Due to the limited availability of consistent experimental spectra for this compound in public databases, this guide utilizes predicted NMR data for the target compound, a standard approach in spectroscopic analysis for structural confirmation.[1][2] Experimental data are presented for the alternative compounds.
Comparative ¹H NMR Data
Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The substitution of a phenyl ring with a pyridine ring induces notable changes in the chemical shifts of the aromatic protons, offering a clear method for differentiation. The table below summarizes the ¹H NMR spectral data for the three compounds.
Table 1: Comparative Analysis of ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-6' (Pyridine) | ~8.55 | Doublet of Doublets (dd) |
| H-4' (Pyridine) | ~7.68 | Triplet of Doublets (td) | |
| H-3' (Pyridine) | ~7.48 | Doublet (d) | |
| H-5' (Pyridine) | ~7.18 | Triplet (t) | |
| -OH | ~5.0-5.5 (Broad) | Singlet (s) | |
| -CH₃ (x2) | ~1.58 | Singlet (s) | |
| 2-Phenylpropan-2-ol | Aromatic-H | 7.25-7.45 | Multiplet (m) |
| -OH | ~2.15 | Singlet (s) | |
| -CH₃ (x2) | ~1.59 | Singlet (s) | |
| 1-Phenylethanol | Aromatic-H | 7.25-7.40 | Multiplet (m) |
| -CH(OH)- | ~4.90 | Quartet (q) | |
| -OH | ~1.87 (Broad) | Singlet (s) | |
| -CH₃ | ~1.50 | Doublet (d) | |
| Predicted data for this compound was generated using NMRDB.org.[3] | |||
| Experimental data for 2-Phenylpropan-2-ol and 1-Phenylethanol sourced from multiple references.[4][5] |
Comparative ¹³C NMR Data
Carbon NMR offers complementary information, revealing the number of unique carbon environments and their electronic nature. The electronegative nitrogen atom in the pyridine ring significantly deshields the adjacent carbons (C-2' and C-6') compared to a standard benzene ring, providing a key diagnostic marker.
Table 2: Comparative Analysis of ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-2' (Pyridine) | ~165.5 |
| C-6' (Pyridine) | ~147.5 | |
| C-4' (Pyridine) | ~136.8 | |
| C-5' (Pyridine) | ~121.5 | |
| C-3' (Pyridine) | ~120.0 | |
| C-C(OH) | ~71.0 | |
| -CH₃ (x2) | ~29.5 | |
| 2-Phenylpropan-2-ol | C-ipso (Aromatic) | ~148.0 |
| C-ortho/meta (Aromatic) | ~128.3, 126.8 | |
| C-para (Aromatic) | ~124.7 | |
| C-C(OH) | ~72.6 | |
| -CH₃ (x2) | ~31.8 | |
| 1-Phenylethanol | C-ipso (Aromatic) | ~145.8 |
| C-ortho/meta (Aromatic) | ~128.5, 125.3 | |
| C-para (Aromatic) | ~127.4 | |
| C-CH(OH) | ~70.4 | |
| -CH₃ | ~25.1 | |
| Predicted data for this compound was generated using NMRDB.org.[3] | ||
| Experimental data for 2-Phenylpropan-2-ol and 1-Phenylethanol sourced from multiple references.[5][6] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data.
¹H NMR Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added to serve as an internal standard (δ = 0.00 ppm).[1]
-
Data Acquisition : The ¹H NMR spectrum is acquired on a high-resolution spectrometer (e.g., 400 MHz) at room temperature. Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans are averaged to achieve a high signal-to-noise ratio.
-
Data Processing : The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal TMS standard.[2]
¹³C NMR Spectroscopy
-
Sample Preparation : Approximately 20-50 mg of the analyte is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube, with TMS added as an internal standard.[2]
-
Data Acquisition : The ¹³C NMR spectrum is recorded on the same spectrometer, typically operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ¹H instrument). A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. Key parameters include a spectral width of ~250 ppm and a relaxation delay of 2-5 seconds to ensure proper signal relaxation.[2]
-
Data Processing : The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.[2]
Logical Workflow for Spectroscopic Confirmation
The structural confirmation of a synthesized compound like this compound follows a systematic workflow. This process involves acquiring spectral data, processing it, and comparing it against known or predicted values and data from analogous structures to confirm the final chemical structure.
Caption: Logical workflow for structural confirmation via NMR spectroscopy.
References
Performance Showdown: (S)-2-(pyridin-2-yl)propan-1-ol vs. Prolinol Derivatives in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the selection of an appropriate chiral catalyst or ligand is paramount to achieving high stereoselectivity in the synthesis of enantiomerically pure compounds. This guide provides a detailed performance comparison between (S)-2-(pyridin-2-yl)propan-1-ol, a notable chiral pyridyl alcohol, and the widely utilized prolinol derivatives. The comparison focuses on their efficacy in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection.
Executive Summary
(S)-2-(pyridin-2-yl)propan-1-ol typically functions as a chiral ligand in metal-catalyzed reactions, such as the asymmetric addition of organozinc reagents to aldehydes. In these roles, it has demonstrated good yields and enantioselectivities. Prolinol derivatives, particularly diarylprolinol silyl ethers, have carved out a significant niche as highly effective organocatalysts for a broad range of reactions, including Michael additions and aldol reactions, often delivering excellent yields and exceptional levels of enantiomeric excess. A direct comparison is challenging as they are often employed in different reaction classes. However, by examining their performance in analogous transformations, researchers can discern their respective strengths and optimal application areas.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of (S)-2-(pyridin-2-yl)propan-1-ol and a representative prolinol derivative in characteristic asymmetric reactions.
Table 1: Performance of (S)-2-(pyridin-2-yl)propan-1-ol as a Chiral Ligand
| Reaction | Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Ethylation of Benzaldehyde | Benzaldehyde | Diethylzinc | ~80 | 80 | [1] |
Table 2: Performance of a Prolinol Derivative (Diarylprolinol Silyl Ether) as an Organocatalyst
| Reaction | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Michael Addition on Water | n-Pentanal | trans-β-Nitrostyrene | 3 | 97 | 97/3 | >99 | [2] |
| Asymmetric Michael Addition of Nitroalkanes | Cinnamaldehyde | Nitromethane | 2 | 95 | - | 95 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and to offer a practical guide for researchers.
Protocol 1: Asymmetric Ethylation of Benzaldehyde using (S)-2-(pyridin-2-yl)propan-1-ol
This protocol is based on the general procedure for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol ligand.
Materials:
-
(S)-2-(pyridin-2-yl)propan-1-ol
-
Anhydrous Toluene
-
Diethylzinc (1.0 M in hexanes)
-
Benzaldehyde
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (S)-2-(pyridin-2-yl)propan-1-ol (5 mol%).
-
Add anhydrous toluene and cool the solution to 0 °C.
-
Add diethylzinc (1.1 equivalents) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the chiral alcohol product.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin using a Diarylprolinol Silyl Ether Catalyst on Water
This protocol is adapted from the procedure described by Ni and colleagues for a highly efficient and environmentally benign Michael addition.[2][4]
Materials:
-
(S)-α,α-Diphenylprolinol trimethylsilyl ether salt (catalyst)
-
Benzoic acid (additive)
-
Aldehyde (e.g., n-Pentanal)
-
Nitroolefin (e.g., trans-β-Nitrostyrene)
-
Water (solvent)
Procedure:
-
To a vial, add the diarylprolinol silyl ether catalyst (3 mol%) and benzoic acid (30 mol%).
-
Add water to the vial.
-
Add the aldehyde (2 equivalents) to the mixture.
-
Add the trans-β-nitrostyrene (1 equivalent).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 24 hours).
-
Upon completion, the product can be isolated by simple phase separation, as it will typically be immiscible with the aqueous phase.
-
For further purification, the product can be extracted with an organic solvent, dried, and concentrated. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Mechanistic Pathways and Workflows
The following diagrams illustrate the catalytic cycles and a general experimental workflow, providing a visual representation of the underlying chemical processes.
References
A Comparative Analysis of Pyridyl Alcohol and Chiral Amino Alcohol Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and reaction efficiency. Among the vast array of ligands developed, pyridyl alcohols and other chiral amino alcohols have emerged as privileged scaffolds, capable of inducing high levels of stereocontrol in a variety of metal-catalyzed transformations. This guide provides a comparative study of these two important ligand classes, focusing on their performance in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. Experimental data, detailed protocols, and mechanistic visualizations are presented to aid researchers, scientists, and drug development professionals in ligand selection and reaction optimization.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a classic carbon-carbon bond-forming reaction that serves as a benchmark for evaluating the effectiveness of chiral ligands. The primary metrics for comparison are the chemical yield of the resulting chiral alcohol and its enantiomeric excess (ee%).
Below is a summary of the performance of several representative pyridyl alcohol and other chiral amino alcohol ligands in this transformation.
| Ligand Type | Chiral Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Pyridyl Alcohol | (S)-2-(pyridin-2-yl)propan-1-ol | Not Specified | Not Specified | ~80 | 80 (S) | [1] |
| Pyridyl Alcohol | Pinane-based 1,4-amino alcohol (pyridyl) | 10 | 0 | 95 | 80 (R) | [2] |
| Amino Alcohol | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | 0 | 97 | 98 (S) | [2] |
| Amino Alcohol | (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | Not Specified | Not Specified | >95 | >98 (S) | [1] |
| Amino Alcohol | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | Not Specified | Not Specified | 97 | 97 (S) | [1] |
| Amino Alcohol | (1S,2R)-1-Amino-2-indanol derived ligand | 5-10 | 0 | High | High | [3] |
| Amino Alcohol | Camphor-derived amino alcohol | 20 | 25 | 100 | 92 (S) | [2] |
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is another crucial transformation in synthetic chemistry. This reaction is often catalyzed by ruthenium, rhodium, or iridium complexes bearing chiral ligands. The performance of pyridyl alcohol and other chiral amino alcohol ligands in the Ru-catalyzed ATH of acetophenone is summarized below.
| Ligand Type | Chiral Ligand | Catalyst System | Hydrogen Donor | Yield (%) | ee (%) | Reference |
| Pyridyl Alcohol | Pyridine-aminoalcohol Ligand I | RuCl2(PPh3)3 | Isopropanol | High | High | [4] |
| Pyridyl Alcohol | Pyridine-aminoalcohol Ligand II | RuCl2(PPh3)3 | Isopropanol | Lower | Lower | [4] |
| Amino Alcohol | (1R,2S)-(+)-cis-1-amino-2-indanol | [RuCl2(p-cymene)]2/tBuOK | Isopropanol | High | 92 | [2] |
| Amino Alcohol | Chiral β-amino alcohols | Ru, Rh, or Ir complexes | Formate | Variable | Variable | [5] |
| Amino Alcohol | (S)-1-phenylethylamine derived amino alcohols | Ru-catalyzed | Isopropanol | 71-100 | 67-95 | [4] |
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of a catalytic enantioselective addition reaction using a chiral amino alcohol or pyridyl alcohol ligand.[2][3]
Materials:
-
Chiral amino alcohol or pyridyl alcohol ligand (0.05-0.1 mmol)
-
Anhydrous toluene or hexane
-
Diethylzinc (1.0 M solution in hexanes, 2.0-2.2 mmol)
-
Benzaldehyde (1.0-2.0 mmol), freshly distilled
-
Titanium(IV) isopropoxide (optional additive)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert conditions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ligand (e.g., 0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add the diethylzinc solution (e.g., 2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes at 0 °C to allow for the formation of the active catalyst.
-
Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone.[2][4]
Materials:
-
[RuCl2(p-cymene)]2 or RuCl2(PPh3)3 (catalyst precursor)
-
Chiral amino alcohol or pyridyl alcohol ligand
-
Acetophenone (substrate)
-
Isopropanol (hydrogen donor and solvent) or Formic acid/triethylamine (5:2 azeotrope)
-
Base (e.g., t-BuOK, KOH, or NaOH)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl2(p-cymene)]2, 0.0025 mmol) and the chiral ligand (e.g., 0.005 mmol) in the hydrogen donor solvent (e.g., isopropanol).
-
Add the base (e.g., a solution of t-BuOK in isopropanol).
-
Stir the mixture for a short period to allow for in situ catalyst formation.
-
Add the acetophenone substrate (e.g., 1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 82 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., by adding water or a dilute acid).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Insights and Visualizations
The catalytic cycles for both the diethylzinc addition and asymmetric transfer hydrogenation reactions are crucial for understanding the role of the chiral ligand in inducing enantioselectivity.
Catalytic Cycle for Diethylzinc Addition
The enantioselective addition of diethylzinc to an aldehyde is believed to proceed through a well-organized transition state involving a chiral zinc-alkoxide complex. The chiral ligand creates a sterically defined environment around the zinc center, dictating the facial selectivity of the aldehyde coordination and subsequent ethyl group transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The Application of New Chiral Ferrocene Ligands in Asymmetric Transfer Hydrogenation of Ketones [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - East China Normal University [pure.ecnu.edu.cn]
A Comparative Guide to (S)-2-(pyridin-2-yl)propan-1-ol and Commercial Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, crucial for the development of pharmaceuticals and fine chemicals, the choice of a chiral catalyst is a critical decision. This guide provides an objective, data-driven comparison of the performance of (S)-2-(pyridin-2-yl)propan-1-ol against established commercial chiral catalysts in two key asymmetric transformations: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. The performance of (S)-2-(pyridin-2-yl)propan-1-ol as a chiral ligand in this reaction is compared with two widely used commercial catalysts: (1R,2S)-(-)-N-Pyrrolidinylnorephedrine and (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine.
Table 1: Performance Comparison in the Asymmetric Ethylation of Benzaldehyde
| Chiral Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-(pyridin-2-yl)propan-1-ol | ~80 | 80 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 |
The data indicates that while (S)-2-(pyridin-2-yl)propan-1-ol provides a good yield and enantioselectivity, both (1R,2S)-(-)-N-Pyrrolidinylnorephedrine and (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine demonstrate superior performance in this specific benchmark reaction, achieving higher yields and significantly better enantiomeric excesses.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a powerful and operationally simple method for producing enantiomerically enriched secondary alcohols. Here, we compare the catalytic system derived from (S)-2-(pyridin-2-yl)propan-1-ol with the well-established commercial catalysts, Ru(II) and Rh(III) complexes of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).
Table 2: Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| [RuCl₂(p-cymene)]₂ / (S)-2-(pyridin-2-yl)propan-1-ol | High (qualitative) | Good (qualitative) |
| RuCl--INVALID-LINK-- | 95 | 97 |
| [RhCl₂(Cp*)]₂ / (S,S)-TsDPEN | 95 | 84 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the benchmark reactions.
Experimental Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., (S)-2-(pyridin-2-yl)propan-1-ol) (0.1 mmol).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) and stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (2.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-2-(pyridin-2-yl)propan-1-ol (0.011 mmol) in 2-propanol (5 mL).
-
Stir the solution at 80 °C for 20 minutes to form the active catalyst.
-
Cool the solution to room temperature and add acetophenone (1.0 mmol).
-
Add a 0.1 M solution of KOH in 2-propanol (0.1 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by gas chromatography (GC) or TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualization of Workflows
To further clarify the processes described, the following diagrams illustrate the logical flow of catalyst comparison and a typical experimental workflow.
Caption: Logical workflow for benchmarking chiral catalysts.
Caption: Experimental workflow for asymmetric catalysis.
A review of the effectiveness of different pyridyl-containing ligands in asymmetric synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods for synthesizing chiral molecules is paramount. Asymmetric catalysis, facilitated by chiral ligands, stands as a cornerstone in this endeavor. Among the vast arsenal of chiral ligands, those incorporating a pyridine moiety have emerged as privileged structures, demonstrating remarkable effectiveness across a spectrum of asymmetric transformations. This guide provides a comparative overview of different classes of pyridyl-containing ligands, presenting their performance data in key reactions, detailing experimental protocols, and visualizing mechanistic pathways.
The unique electronic properties and coordinating ability of the pyridine ring, combined with the steric and electronic attributes of various chiral backbones, allow for the fine-tuning of the catalytic environment. This adaptability has led to the successful application of pyridyl-containing ligands in a wide array of metal-catalyzed reactions, including carbon-carbon bond-forming reactions, hydrogenations, and cycloadditions. This guide will delve into a comparative analysis of prominent classes of these ligands, such as Pyridine-Bis(oxazoline) (PyBox), Pyridine-Oxazoline (PHOX), and Iminopyridine-Oxazoline (IPO) ligands.
Performance Comparison in Key Asymmetric Reactions
The effectiveness of a chiral ligand is best assessed by its performance in specific chemical transformations. Below, we present a comparative summary of different pyridyl-containing ligands in three important asymmetric reactions: the Henry (Nitroaldol) Reaction, the Diels-Alder Reaction, and the Hydrosilylation of Ketones. The data, collated from various studies, highlights the yields and enantioselectivities achieved, offering a quantitative basis for ligand selection.
Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful tool for the construction of chiral β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of chiral pyridyl-containing ligands have been shown to be particularly effective catalysts for this transformation.
Table 1: Comparison of Pyridyl-Containing Ligands in the Asymmetric Henry Reaction of Benzaldehyde and Nitromethane.
| Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-t-Bu-Box-Cu(OAc)₂ | 95 | 81 | [1][2] |
| Indabox-Cu(OAc)₂ | - | 74 | [1][2] |
| Chiral Diamine-Cu(OAc)₂ | >99 | 98 | [3] |
| Cu-bis(oxazoline) polymer | 99 | 96 | [4] |
Reaction conditions may vary between studies.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a classic method for the synthesis of six-membered rings. The use of chiral Lewis acid catalysts derived from pyridyl-containing ligands can induce high levels of stereocontrol.
Table 2: Comparison of Pyridyl-Containing Ligands in the Asymmetric Diels-Alder Reaction of an Alkenoyl Pyridine and Cyclopentadiene.
| Ligand/Catalyst System | Yield (%) | Diastereomeric Ratio (endo/exo) | Enantiomeric Excess (ee, %) | Reference |
| N,N'-dioxide/Ni(OTf)₂ | up to 97 | 95:5 | up to 97 | [5] |
Reaction conditions may vary between studies.
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones provides a mild and efficient route to chiral secondary alcohols. Iron and rhodium complexes featuring chiral pyridyl-containing ligands have demonstrated significant catalytic activity.
Table 3: Comparison of Ligands in the Asymmetric Hydrosilylation of Acetophenone.
| Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-iPr-PyBox-RhCl₃ | - | high | [6] |
| Iminopyridine-oxazoline-Fe | up to 99 | up to 93 | [7][8] |
| (R)-PyBox-Fe(CH₂SiMe₃)₂ | - | low to modest | [9] |
Reaction conditions may vary between studies.
Experimental Protocols
To ensure the reproducibility of results, detailed experimental procedures are crucial. Below are representative protocols for key asymmetric reactions utilizing pyridyl-containing ligands.
General Procedure for the Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)₂ Complex[3]
To a solution of the chiral diamine ligand (0.055 mmol) in n-propanol (0.5 mL) is added Cu(OAc)₂·H₂O (0.05 mmol). The mixture is stirred at room temperature for 1 hour. To this solution are added the aldehyde (1.0 mmol) and nitromethane (5.0 mmol). The reaction mixture is stirred at room temperature for the time indicated in the study. Upon completion, the reaction is quenched with 1 M HCl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.
General Procedure for the Asymmetric Hydrosilylation of Ketones Catalyzed by an Iron-Iminopyridine-Oxazoline Complex[7]
In a glovebox, the iron catalyst (0.003 mmol) and the ketone (0.1 mmol) are dissolved in THF (1.0 mL) in a sealed vial. Phenylsilane (0.3 mmol) is then added, and the mixture is stirred at room temperature for the specified time. The reaction is then quenched by exposure to air. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the corresponding chiral secondary alcohol.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is key to rational ligand design and optimization of reaction conditions. Graphviz diagrams are provided to illustrate the proposed catalytic cycles and transition states.
Caption: Catalytic Cycle of the Asymmetric Heck Reaction.
The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by olefin coordination, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst. The chiral ligand (L*) plays a crucial role in controlling the enantioselectivity during the migratory insertion step.[10][11]
Caption: Diels-Alder Reaction Transition State.
In a Lewis acid-catalyzed Diels-Alder reaction, the chiral catalyst coordinates to the dienophile, activating it towards cycloaddition. The stereochemical outcome is determined by the facial selectivity of the diene's approach to the dienophile, which is influenced by the steric and electronic properties of the chiral ligand.[12]
Conclusion
Pyridyl-containing ligands have proven to be a versatile and highly effective class of ligands for a wide range of asymmetric catalytic transformations. The modularity of their design allows for systematic tuning of their steric and electronic properties, enabling high levels of enantioselectivity to be achieved in numerous synthetically important reactions. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of asymmetric synthesis, aiding in the selection of optimal catalytic systems for their specific needs. The continued development of novel pyridyl-containing ligands holds great promise for the advancement of asymmetric catalysis and the efficient production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- 1. people.bu.edu [people.bu.edu]
- 2. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Partially carbonized chiral polymer with Cu-bis(oxazoline) as an efficient heterogeneous catalyst for asymmetric Henry reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N,N′-Dioxide/nickel(ii)-catalyzed asymmetric Diels–Alder reaction of cyclopentadiene with 2,3-dioxopyrrolidines and 2-alkenoyl pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. blog.strem.com [blog.strem.com]
- 7. Iron-catalyzed asymmetric hydrosilylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. The asymmetric Heck and related reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Origins of stereoselectivity in Diels-Alder cycloadditions catalyzed by chiral imidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(pyridin-2-yl)propan-2-ol: An Analysis of Cost-Effectiveness
For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of three primary synthetic routes to 2-(pyridin-2-yl)propan-2-ol, a valuable building block in medicinal chemistry. The comparison focuses on cost-effectiveness, evaluating factors such as starting material cost, reaction yield, and procedural complexity.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Grignard Reaction (from 2-Bromopyridine) | Route 2: Grignard Reaction (from 2-Acetylpyridine) | Route 3: Organolithium Reaction (from 2-Acetylpyridine) |
| Starting Materials | 2-Bromopyridine, Acetone | 2-Acetylpyridine, Methylmagnesium bromide | 2-Acetylpyridine, Methyllithium |
| Key Reagents | Magnesium turnings, Iodine (catalyst), Anhydrous THF | Anhydrous Diethyl Ether | Anhydrous THF, Anhydrous Diethyl Ether |
| Reported Yield | High (estimated) | High (estimated) | 46%[1] |
| Relative Cost | Moderate | Low | High |
| Key Advantages | Readily available starting materials. | High atom economy, potentially simpler procedure. | Can be effective when Grignard reactions are problematic. |
| Key Disadvantages | Formation of Grignard reagent can be sensitive to conditions. | Grignard reagent is moisture-sensitive and commercially sourced. | Methyllithium is highly pyrophoric and more expensive. |
Logical Workflow of Synthesis Routes
Caption: Comparison of three synthesis routes for this compound.
Route 1: Grignard Reaction from 2-Bromopyridine and Acetone
This classic approach involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then undergoes a nucleophilic addition to acetone.
Experimental Protocol (Adapted from a similar synthesis[2][3])
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. A solution of 2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the reaction. The mixture is stirred and may require gentle heating to maintain a steady reflux. After the addition is complete, the reaction is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The flask containing the Grignard reagent is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.1 eq.) in anhydrous THF is added dropwise, controlling the exothermic reaction. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Route 2: Grignard Reaction from 2-Acetylpyridine and Methylmagnesium Bromide
This route offers a more direct approach by utilizing a commercially available Grignard reagent.
Experimental Protocol
-
Reaction Setup: A solution of 2-acetylpyridine (1.0 eq.) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to 0 °C in an ice bath.
-
Grignard Addition: A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether, 1.1-1.2 eq.) is added dropwise to the stirred solution of 2-acetylpyridine. The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the final product.
Route 3: Organolithium Reaction from 2-Acetylpyridine and Methyllithium
This method provides an alternative to the Grignard reaction, often employed when Grignard reagents are sluggish or give poor yields.
Experimental Protocol (Adapted from the synthesis of a positional isomer[1][4])
-
Reaction Setup: A solution of 2-acetylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: A solution of methyllithium (typically 1.6 M in diethyl ether, 1.1 eq.) is added dropwise to the stirred solution of 2-acetylpyridine at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Work-up and Purification: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography. A reported yield for the synthesis of the 3-pyridyl isomer using this method is 46%.[1]
Cost-Effectiveness Analysis
The following table provides an estimated cost comparison for the starting materials and key reagents required for each synthesis route, based on currently available market prices. Prices are subject to variation based on supplier, purity, and quantity.
| Chemical | Route 1 (per mole) | Route 2 (per mole) | Route 3 (per mole) |
| Starting Pyridine | 2-Bromopyridine | 2-Acetylpyridine | 2-Acetylpyridine |
| Carbon Source | Acetone | Methylmagnesium bromide | Methyllithium |
| Metal/Reagent | Magnesium turnings | - | - |
| Solvents | Anhydrous THF | Anhydrous Diethyl Ether | Anhydrous THF, Anhydrous Diethyl Ether |
| Work-up Reagents | Saturated aq. NH₄Cl, Ethyl Acetate, HCl | Saturated aq. NH₄Cl, Diethyl Ether | Saturated aq. NH₄Cl, Diethyl Ether |
| Estimated Relative Cost | Moderate | Low | High |
Analysis:
-
Route 2 (Grignard reaction from 2-acetylpyridine) appears to be the most cost-effective option on paper. 2-Acetylpyridine is generally less expensive than 2-bromopyridine, and while methylmagnesium bromide is a purchased reagent, the overall material cost is likely to be lower than Route 1, which requires the in situ generation of the Grignard reagent.
-
Route 1 (Grignard reaction from 2-bromopyridine) is a viable alternative, with the main cost driver being the price of 2-bromopyridine. The success of this route is also highly dependent on the efficient formation of the Grignard reagent, which can sometimes be challenging.
-
Route 3 (Organolithium reaction) is the most expensive route due to the higher cost of methyllithium, which is also a more hazardous reagent to handle (pyrophoric). This route is typically reserved for situations where the other two methods are unsuccessful.
Conclusion
For the synthesis of this compound, the Grignard reaction starting from 2-acetylpyridine and methylmagnesium bromide (Route 2) presents the most promising balance of cost-effectiveness and procedural simplicity. While the Grignard reaction starting from 2-bromopyridine (Route 1) is also a strong candidate, its cost-efficiency is more sensitive to the price of the starting halide. The organolithium approach (Route 3) is a useful but significantly more expensive alternative. Researchers and drug development professionals should consider the scale of their synthesis, budget constraints, and available expertise in handling organometallic reagents when selecting the most appropriate synthetic route. Experimental validation of yields for each route at the desired scale is recommended for a definitive cost-effectiveness assessment.
References
Literature review of the applications of 2-(pyridin-2-yl)propan-2-ol in catalysis
While 2-(pyridin-2-yl)propan-2-ol, a pyridine-containing tertiary alcohol, holds potential as a ligand in catalysis, its applications in this field are not extensively documented in scientific literature. Its structural isomer, (S)-2-(pyridin-2-yl)propan-1-ol, has garnered significantly more attention as a chiral ligand in asymmetric catalysis. This guide provides a comparative overview of the known catalytic applications of this compound and its metal complexes, with a comparative analysis of its more studied isomer and other related pyridine-based ligands to offer a broader context for researchers, scientists, and drug development professionals.
Performance in Olefin Metathesis
One of the few documented catalytic applications of this compound is in the formation of tungsten(VI) complexes for olefin metathesis. Specifically, the complex dioxo bis[2-(2′-pyridinyl)propan-2-olato-N,O]tungsten(VI) has been synthesized and investigated for its catalytic activity.[1] While detailed comparative quantitative data is scarce, its use in ring-opening metathesis polymerization (ROMP) of norbornene has been noted.[1]
Comparative Analysis with (S)-2-(pyridin-2-yl)propan-1-ol
In contrast to the limited data on the tertiary alcohol, its primary alcohol isomer, (S)-2-(pyridin-2-yl)propan-1-ol, has been benchmarked against other well-established chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a key carbon-carbon bond-forming reaction in organic synthesis. The performance of (S)-2-(pyridin-2-yl)propan-1-ol is summarized in the table below, alongside other notable chiral amino alcohol ligands. It is important to note that the experimental conditions for each ligand were sourced from different studies and may not be identical.[2]
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-(pyridin-2-yl)propan-1-ol | ~80 | 80 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 |
Table 1: Performance comparison of (S)-2-(pyridin-2-yl)propan-1-ol and other chiral ligands in the asymmetric ethylation of benzaldehyde.[2]
This data indicates that while the primary alcohol isomer provides good yield and enantioselectivity, other established ligands demonstrate superior performance in this specific benchmark reaction.[2]
Experimental Protocols
Enantioselective Addition of Diethylzinc to Benzaldehyde (General Procedure using a Chiral Ligand):
A general procedure for the enantioselective addition of diethylzinc to benzaldehyde, as benchmarked with ligands like (S)-2-(pyridin-2-yl)propan-1-ol, is as follows. Note that specific conditions may vary depending on the ligand used.
-
Preparation of the Catalyst: In a flame-dried, nitrogen-purged flask, the chiral ligand (e.g., (S)-2-(pyridin-2-yl)propan-1-ol) is dissolved in an anhydrous solvent (e.g., toluene).
-
Addition of Organozinc Reagent: Diethylzinc (in a suitable solvent like hexane or toluene) is added dropwise to the solution containing the chiral ligand at a controlled temperature (e.g., 0 °C). The mixture is stirred for a specified time to allow for the in-situ formation of the chiral catalyst.
-
Addition of Aldehyde: Benzaldehyde is then added dropwise to the reaction mixture at the same controlled temperature.
-
Reaction Monitoring: The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield and enantiomeric excess of the resulting chiral secondary alcohol, (S)-1-phenyl-1-propanol, are determined by chiral high-performance liquid chromatography (HPLC) or GC analysis.
Logical Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for researchers considering the use of pyridine-alkanol type ligands in catalysis.
A decision workflow for selecting pyridine-alkanol ligands.
Signaling Pathway of a Hypothetical Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for an asymmetric reaction, such as the addition of an organometallic reagent to a carbonyl compound, catalyzed by a metal complex with a chiral pyridine-alkanol ligand.
A generalized catalytic cycle for asymmetric synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Pyridin-2-yl)propan-2-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 2-(Pyridin-2-yl)propan-2-ol, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Profile
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. This compound is classified as harmful and requires careful handling to avoid exposure.
| Hazard Classification | Description | Precautionary Codes |
| Harmful if swallowed | Acute oral toxicity | H302 |
| Causes skin irritation | Skin corrosion/irritation | H315 |
| Causes serious eye irritation | Serious eye damage/eye irritation | H319 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | H335 |
This data is compiled from safety information provided by chemical suppliers.[1]
Personal Protective Equipment (PPE) Protocol
To ensure personal safety during the handling and disposal process, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural plan:
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Segregate it from other chemical waste to prevent incompatible mixtures. Given its solid form at room temperature (melting point 49-50°C), it should be handled as a solid chemical waste.[1]
-
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and known hazards.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Safety: Ensure appropriate PPE is worn throughout the cleanup process.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of laboratory chemical waste, such as this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
Disclaimer: The information provided is a general guide and is not a substitute for a formal safety assessment and adherence to all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the chemical before handling and disposal. Disposal procedures must comply with all local, regional, and national regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
